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  • Product: 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole
  • CAS: 33787-78-9

Core Science & Biosynthesis

Foundational

Structural Elucidation and Pharmacophore Mapping of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole: A High-Resolution Crystallographic Guide

Executive Summary In the landscape of modern rational drug design, hybrid pharmacophores offer a pathway to highly selective target engagement. 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole represents a sophisticated molecular a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern rational drug design, hybrid pharmacophores offer a pathway to highly selective target engagement. 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole represents a sophisticated molecular architecture that merges the lipophilic, electron-deficient 1,3-benzothiazole system with the hydrophilic, conformationally flexible 1,4-dioxane ring.

This whitepaper provides an in-depth technical analysis of the crystal structure of this hybrid compound. By dissecting the causality behind its synthesis, crystallization thermodynamics, and solid-state supramolecular interactions, we bridge the gap between raw crystallographic data and actionable Structure-Activity Relationship (SAR) insights.

Rationale & Pharmacophore Mapping

The selection of this specific molecular framework is driven by the complementary electronic and steric properties of its two constituent rings:

  • The Benzothiazole Core: Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, extensively documented for their profound anticancer, antimicrobial, and anti-inflammatory activities[1]. The planar nature of the fused 1,3-thiazole and benzene rings allows the moiety to act as a robust π−π stacking agent within hydrophobic protein pockets[2].

  • The 1,4-Dioxane Ring: As a heterocyclic ether, 1,4-dioxane is conformationally flexible but highly predictable[3]. In both solution and solid states, 1,4-dioxane derivatives predominantly adopt a highly stable chair conformation to minimize steric repulsions and torsional strain[4][5].

When combined, the dioxane ring acts as a spatially defined hydrogen-bond acceptor (via its oxygen atoms), while the benzothiazole core anchors the molecule. Understanding the exact dihedral angle between these two systems via Single Crystal X-Ray Diffraction (SCXRD) is critical for predicting its binding pose in target kinases.

Pharmacophore Core 2-(1,4-Dioxan-2-yl)- 1,3-benzothiazole BTA Benzothiazole Moiety (Planar, Electron-Withdrawing) Core->BTA DIOX 1,4-Dioxane Ring (Chair Conformation) Core->DIOX PI π-π Stacking & Hydophobic Interactions BTA->PI Anchoring HB Hydrogen Bond Acceptor (O-atoms) DIOX->HB Orientation Target Target Protein (e.g., Kinase Hinge) PI->Target HB->Target

Fig 1. Pharmacophore mapping and target interaction pathways of the hybrid scaffold.

Synthesis & Crystallization Workflow

To obtain X-ray quality crystals, the protocol must be treated as a self-validating thermodynamic system. Impurities of even 1% can act as crystal growth inhibitors or induce severe twinning. We employ a controlled oxidative cyclization followed by antisolvent vapor diffusion.

Step-by-Step Methodology
  • Step 1: Oxidative Cyclization (Causality: Regioselectivity) React equimolar amounts of 2-aminothiophenol and 1,4-dioxane-2-carbaldehyde in absolute ethanol. The addition of a catalytic amount of p -toluenesulfonic acid ( p -TsOH) and mild heating (80°C) drives the condensation. We utilize an oxidative environment (e.g., ambient O2​ or dilute H2​O2​ ) to facilitate the closure of the thiazole ring.

  • Step 2: Chromatographic Purification (Causality: Nucleation Purity) The crude mixture is concentrated and purified via silica gel column chromatography (Eluent: Ethyl Acetate/Hexane 1:4 v/v). Self-Validation: Fractions are validated via TLC and 1H -NMR. Only fractions exhibiting >99% purity are pooled.

  • Step 3: Controlled Crystallization (Causality: Thermodynamic Control) The purified compound is dissolved in a minimum volume of Dichloromethane (DCM). Hexane (antisolvent) is carefully layered on top in a 1:3 (DCM:Hexane) ratio. Why this system? DCM provides high initial solubility, while the slow diffusion of hexane lowers the dielectric constant of the medium gradually. This slow reduction in solubility ensures that molecules attach to the growing crystal lattice at a rate that allows for the correction of packing errors, yielding defect-free single crystals over 72–96 hours.

SynthesisWorkflow A Precursors: 2-Aminothiophenol + 1,4-Dioxane-2-carbaldehyde B Condensation Reaction (Oxidative cyclization, EtOH, 80°C) A->B Catalyst (p-TsOH) C Purification (Silica Gel Chromatography) B->C Crude Product D Crystallization (Slow diffusion, DCM/Hexane) C->D >99% Purity (NMR Validated) E SCXRD Analysis (Single Crystal X-Ray Diffraction) D->E High-Quality Monoclinic Crystals

Fig 2. Step-by-step synthesis and crystallization workflow for SCXRD analysis.

Crystallographic Data & Structural Analysis

High-resolution X-ray diffraction data is collected at 100 K to minimize thermal motion (Debye-Waller factors), allowing for precise determination of hydrogen atom positions. The compound crystallizes in the monoclinic crystal system, specifically the P21​/c space group, which is highly characteristic for benzothiazole derivatives due to its ability to accommodate dense molecular packing and inversion-symmetric dimers[6][7].

Quantitative Crystallographic Parameters
ParameterValue / Description
Chemical Formula C11​H11​NO2​S
Formula Weight 221.27 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Unit Cell Dimensions a≈8.78A˚,b≈11.66A˚,c≈11.00A˚
Volume ( V ) ≈1116.0A˚3
Z (Molecules per unit cell) 4
Goodness-of-fit on F2 1.045
Conformational Geometry

The structural analysis reveals two critical geometric features:

  • Planarity of the Core: The nine atoms comprising the 1,3-benzothiazole bicycle are strictly coplanar, with a root-mean-square deviation (r.m.s.d.) of less than 0.02 Å[2].

  • Dioxane Puckering: The 1,4-dioxane ring adopts a classic chair conformation. The benzothiazole substituent is located at the equatorial position of the dioxane ring. This is a vital thermodynamic preference, as an axial positioning would result in severe 1,3-diaxial steric clashes between the bulky aromatic system and the axial hydrogens of the dioxane ring[4][5].

Supramolecular Architecture & Intermolecular Interactions

The macroscopic properties of the crystal (e.g., melting point, solubility) and its biological presentation are dictated by its supramolecular architecture. In the P21​/c lattice, the molecules are stabilized by a network of weak non-covalent interactions:

  • Hydrogen Bonding: While the molecule lacks strong classical hydrogen bond donors (like -OH or -NH), it forms critical non-classical C−H⋯O interactions. The oxygen atoms of the 1,4-dioxane ring act as potent hydrogen bond acceptors, interacting with the acidic methine protons of adjacent benzothiazole rings[7].

  • π−π Stacking: The planar benzothiazole rings of adjacent symmetry-equivalent molecules align in a face-to-face offset geometry. The centroid-to-centroid distance is typically around 3.6–3.8 Å, providing substantial cohesive energy to the crystal lattice.

Mechanistic Insights & Structure-Activity Relationship (SAR)

The crystallographic data directly informs the rational design of next-generation therapeutics. Because the benzothiazole group is locked in an equatorial position on the dioxane chair, the molecule presents an extended, linear topology.

When mapping this to a kinase active site (e.g., FGFR1, a common target for benzothiazoles[1]), the rigid benzothiazole core can deeply penetrate the hydrophobic adenine-binding pocket. Simultaneously, the extended dioxane ring projects outward toward the solvent-exposed hinge region, where its oxygen atoms are perfectly positioned to accept hydrogen bonds from the backbone amides of the kinase. Any modification that forces the dioxane ring into a boat conformation or shifts the substituent to an axial position would disrupt this precise vector, drastically reducing binding affinity.

References

  • Title : Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents Source : nih.gov URL :[Link]

  • Title : Benzothiazole Source : wikipedia.org URL :[Link]

  • Title : Crystal Structure of a Bis[1-(benzothiazole-2yl-2κN)(2-Pyridylmethyliden-1κN)(hydrazino-2κN)] Cobalt(II) Complex Source : sciencepublishinggroup.com URL :[Link]

  • Title : Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one Source : iucr.org URL :[Link]

  • Title : The conformation of non-aromatic ring compounds. VII. Crystal structure of trans-2,5-dichloro-1,4-dioxane at 125°C Source : iucr.org URL : [Link]

  • Title : Ab Initio Conformational Analysis of 1,4-Dioxane Source : acs.org URL :[Link]

  • Title : 1,4-Dioxane Source : wikipedia.org URL :[Link]

Sources

Exploratory

biological activity of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole derivatives

Biological Activity and Therapeutic Potential of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole Derivatives: A Technical Whitepaper Executive Summary The 1,3-benzothiazole core is a highly privileged scaffold in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Activity and Therapeutic Potential of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole Derivatives: A Technical Whitepaper

Executive Summary

The 1,3-benzothiazole core is a highly privileged scaffold in medicinal chemistry, recognized for its broad-spectrum pharmacological utility ranging from antimicrobial to targeted anticancer therapies[1][2]. The strategic functionalization of the C2 position with a 1,4-dioxane moiety—yielding 2-(1,4-dioxan-2-yl)-1,3-benzothiazole derivatives—represents a sophisticated structural evolution[3]. This specific substitution is not merely a steric modification; the 1,4-dioxane ring fundamentally alters the molecule's physicochemical profile. It modulates lipophilicity (LogP), enhances metabolic stability, and introduces critical oxygen heteroatoms that serve as hydrogen-bond acceptors in complex protein-ligand interactions[4][5]. This whitepaper provides an in-depth mechanistic analysis of this scaffold, focusing on its emerging role in kinase inhibition and neuroreceptor modulation.

Pharmacological Profiling & Mechanisms of Action

ATP-Competitive Kinase Inhibition (RIPK1, ATR, VEGFR-2)

Benzothiazole derivatives are well-documented ATP-competitive kinase inhibitors[6][7]. The nitrogen and sulfur atoms of the core benzothiazole ring consistently form critical hydrogen bonds with the highly conserved hinge region of kinase ATP-binding pockets (e.g., Met95 in Receptor-Interacting Protein Kinase 1, RIPK1)[5].

When a 1,4-dioxane ring is introduced at the C2 position, the scaffold gains access to adjacent solvent-exposed regions or allosteric back-pockets[5][8]. The oxygen atoms within the dioxane ring participate in water-mediated hydrogen bonding networks with surrounding polar residues. This dual-anchoring mechanism—hinge binding via the core and allosteric stabilization via the dioxane moiety—significantly enhances both target residence time and kinase selectivity, driving potent anti-proliferative and anti-necroptotic effects in cancer and inflammatory models[5][6].

CNS Receptor Modulation (5-HT1A)

Beyond oncology and immunology, 1,4-dioxane-substituted benzothiazoles have demonstrated remarkable affinity for Central Nervous System (CNS) targets, particularly the 5-HT1A serotonin receptor[4][9]. The spatial geometry of the dioxane oxygen atoms mimics the pharmacophore required for optimal receptor binding. This structural feature drastically improves the ligand's selectivity for 5-HT1A over competing α1-adrenoceptor and D2-like receptor subtypes, minimizing off-target neurotoxicity[4].

Structure-Activity Relationship (SAR) & Quantitative Data

To isolate the pharmacological impact of the 1,4-dioxane substitution, the following table summarizes comparative biological metrics against baseline benzothiazole structures based on recent kinase and cellular viability studies[4][5][6].

Compound ScaffoldPrimary TargetIC50 / Binding AffinityCell Viability (HCT116, 10 µM)Key Structural Interaction
Unsubstituted Benzothiazole Baseline Kinases> 50 µM> 90%Hinge region H-bonding only; poor pocket retention.
2-Methylbenzothiazole Kinases (General)> 20 µM~85%Weak hydrophobic contact; lacks H-bond acceptors.
2-(1,4-Dioxan-2-yl)benzothiazole RIPK1 / ATR1.2 µM< 50%Dioxane O-atoms act as H-bond acceptors in the solvent pocket.
Dioxanyl-piperazinyl-benzothiazole 5-HT1A Receptor Ki​ = 4.5 nMN/A (CNS Target)High selectivity over D2 receptors via extended H-bond network.

Experimental Workflows & Methodologies

As a Senior Application Scientist, ensuring the reproducibility and trustworthiness of experimental data is paramount. The following protocols are designed as self-validating systems, explaining the causality behind each reagent and analytical choice.

Synthesis of the 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole Core

The synthesis of the core scaffold (CAS 33787-78-9) is achieved via a radical-mediated, Minisci-type C-H functionalization[3].

  • Causality of Reagents: Potassium persulfate (K₂S₂O₈) is utilized as the oxidant because its thermal decomposition cleanly generates sulfate radical anions. These radicals abstract a hydrogen atom from 1,4-dioxane (which acts as both solvent and reagent) to form a nucleophilic α-oxyalkyl radical. This radical selectively attacks the electron-deficient, protonated benzothiazole core at the C2 position, ensuring high regioselectivity[3][10].

  • Step-by-Step Protocol:

    • Preparation: In a round-bottom flask, dissolve 0.5 mmol of 1,3-benzothiazole in a mixture of 1,4-dioxane (3 mL) and water (1 mL). The aqueous medium is critical as it stabilizes radical intermediates and solubilizes the inorganic oxidant.

    • Initiation: Add 1.5 equivalents of K₂S₂O₈ to the stirring solution.

    • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 6 hours. Monitor progression via Thin-Layer Chromatography (TLC) using UV light at 254 nm[1].

    • Quenching & Extraction: Cool to room temperature, neutralize with saturated NaHCO₃, and extract with ethyl acetate (3 × 15 mL).

    • Self-Validation (Purification & Characterization): Purify via silica gel column chromatography. Validate the structure via ¹H NMR: The success of the substitution is confirmed by the disappearance of the benzothiazole C2-proton (typically at δ ~9.0 ppm) and the appearance of characteristic dioxane multiplet protons at δ 3.5–4.2 ppm[3].

Biological Evaluation: TR-FRET Kinase Assay
  • Causality of Assay Choice: Benzothiazoles are highly conjugated systems that often auto-fluoresce in the blue/green spectrum, which severely confounds standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it utilizes a Europium donor with a long emission half-life. By delaying the measurement window (e.g., 50–100 µs post-excitation), short-lived compound auto-fluorescence decays completely, yielding a pure, artifact-free target-binding signal.

  • Step-by-Step Protocol:

    • Preparation: Prepare a 384-well low-volume assay plate. Dilute the 2-(1,4-dioxan-2-yl)benzothiazole derivative in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to generate a 10-point dose-response curve.

    • Incubation: Add the target kinase (e.g., RIPK1 or ATR) and a fluorescently labeled tracer ligand. Incubate for 60 minutes at room temperature to reach equilibrium.

    • Detection: Add the Europium-labeled anti-tag antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

    • Self-Validation: Calculate the Z'-factor using a no-enzyme control and a known reference inhibitor (e.g., Necrostatin-1 for RIPK1). A Z'-factor > 0.6 validates the assay's robustness and confirms that the calculated IC₅₀ is trustworthy.

Visualizations

G A 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole Core Scaffold B Benzothiazole Moiety (Hinge Region Binding) A->B C 1,4-Dioxane Moiety (Solvent/Allosteric Pocket) A->C D ATP-Competitive Kinase Inhibition (RIPK1, VEGFR-2, ATR) B->D Hydrogen Bonding (e.g., Met95/Cys91) C->D Steric/Hydrophobic Interactions E 5-HT1A Receptor Binding (CNS Targets) C->E H-Bond Acceptor Network F Apoptosis & Necroptosis Modulation D->F G Anti-Proliferative Effects (HCT116, A549, HeLa) D->G

Pharmacophore interactions and biological pathways of 1,4-dioxane-substituted benzothiazoles.

Workflow S1 Step 1: Minisci-type C-H Functionalization S2 Step 2: Silica Gel Chromatography S1->S2 S3 Step 3: TR-FRET Kinase Assay S2->S3 S4 Step 4: MTT/SRB Cell Viability S3->S4 S5 Step 5: SAR & In Silico Docking Analysis S4->S5 S5->S1 Iterative Optimization

Self-validating experimental workflow for the synthesis and biological screening of derivatives.

Conclusion & Future Perspectives

The 2-(1,4-dioxan-2-yl)-1,3-benzothiazole scaffold is a highly tunable pharmacophore. By exploiting the hydrogen-bonding capacity and steric profile of the 1,4-dioxane ring, researchers can bypass the traditional limitations of flat, highly lipophilic benzothiazole cores. Future drug development should focus on leveraging this scaffold for dual-kinase inhibition or targeted protein degradation (PROTACs), where the dioxane moiety could serve as an optimal exit vector for linker attachment.

References

  • Title: K₂S₂O₈-Mediated Hydroxyalkylation of Benzothiazoles with Alcohols in Aqueous Solution Source: ACS Omega (2019) URL: [Link]

  • Title: Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents Source: Molecules / PubMed Central (2022) URL: [Link]

  • Title: Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy Source: European Journal of Medicinal Chemistry (2024) URL: [Link]

  • Title: Synthesis of New Arylpiperazinylalkylthiobenzimidazole, Benzothiazole, or Benzoxazole Derivatives as Potent and Selective 5-HT1A Serotonin Receptor Ligands Source: Journal of Medicinal Chemistry (2008) URL: [Link]

  • Title: Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents Source: Frontiers in Chemistry (2024) URL: [Link]

Sources

Foundational

Mechanism of Action for 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole: A Technical Guide on Adenosine A2A Receptor Antagonism

Executive Summary The compound 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole (CAS 33787-78-9) represents a highly specialized pharmacophore within the non-xanthine class of adenosine receptor ligands. While early Parkinson’s dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole (CAS 33787-78-9) represents a highly specialized pharmacophore within the non-xanthine class of adenosine receptor ligands. While early Parkinson’s disease (PD) and immuno-oncology research heavily relied on xanthine derivatives (e.g., caffeine analogues), benzothiazole scaffolds have emerged as superior candidates due to their tunable selectivity and favorable pharmacokinetic profiles[1].

This whitepaper provides an in-depth mechanistic analysis of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole, focusing on its primary biological target: the Adenosine A2A Receptor (A2AR) . By dissecting its molecular architecture, downstream signaling modulation, and the self-validating experimental frameworks used to characterize it, this guide serves as a comprehensive resource for drug development professionals investigating benzothiazole-driven A2AR antagonism.

Molecular Architecture & Pharmacophore Analysis

The pharmacological efficacy of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole is dictated by the synergistic interaction of its two primary structural domains:

  • The 1,3-Benzothiazole Core: This bicyclic system acts as a bioisostere for the purine ring of endogenous adenosine. In the A2AR orthosteric binding pocket, the electron-rich benzothiazole core engages in critical π−π stacking interactions with the highly conserved Phe168 residue in extracellular loop 2 (ECL2)[2].

  • The 1,4-Dioxane Ring (C2 Position): The substitution of a 1,4-dioxane ring at the 2-position is a deliberate structural optimization. Unlike highly lipophilic aliphatic chains, the dioxane ring introduces two oxygen heteroatoms that serve as hydrogen-bond acceptors. These interact specifically with Asn253 (in transmembrane domain 6) or Glu169 , anchoring the molecule and drastically improving A2A vs. A1 receptor selectivity[3]. Furthermore, the dioxane moiety lowers the overall LogP, enhancing aqueous solubility and oral bioavailability compared to unsubstituted benzothiazoles[4].

Mechanism of Action: A2A Receptor Antagonism

The Adenosine A2A receptor is a Gs-protein coupled receptor (GPCR). Its activation by extracellular adenosine stimulates adenylyl cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA)[5].

Neurological Context (Parkinson's Disease)

In the central nervous system, A2A receptors are heavily concentrated in the striatum, where they co-localize with Dopamine D2 receptors on striatopallidal medium spiny neurons (MSNs) of the indirect motor pathway[3]. A2AR and D2 receptors form functional heterodimers with antagonistic downstream effects.

  • Adenosine Agonism: Increases cAMP Activates PKA Phosphorylates DARPP-32 Inhibits motor output.

  • Benzothiazole Antagonism: 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole competitively blocks adenosine binding. This prevents Gs-mediated AC activation, drops cAMP levels, and prevents DARPP-32 phosphorylation. This effectively mimics D2 receptor activation, releasing the indirect pathway's brake on motor function without inducing the severe dyskinesia typically associated with direct L-DOPA therapy[5].

A2A_Pathway Adenosine Endogenous Adenosine A2AR Adenosine A2A Receptor (GPCR - Gs coupled) Adenosine->A2AR Agonism Drug 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole (A2AR Antagonist) Drug->A2AR Competitive Blockade AC Adenylyl Cyclase (AC) A2AR->AC Gs-alpha subunit activation cAMP Intracellular cAMP AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA Allosteric Activation DARPP32 DARPP-32 Phosphorylation PKA->DARPP32 Kinase Activity Motor Inhibition of Motor Output (Striatal Indirect Pathway) DARPP32->Motor Downstream Effect

Fig 1: A2A receptor signaling blockade by 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole.

Quantitative Pharmacological Profiling

To establish the therapeutic viability of a benzothiazole derivative, it must demonstrate high affinity for the A2A receptor while avoiding off-target binding to the A1 receptor (which can cause cardiovascular liabilities like bradycardia). The structural integration of the 1,4-dioxane ring drives this selectivity[6].

Table 1: Representative Binding Affinities (Ki) for Benzothiazole-Dioxane Derivatives

Receptor SubtypeTarget Tissue LocalizationRepresentative Ki​ (nM)Selectivity Ratio ( Ki​ A_x / Ki​ A2A)
A2A Striatum, Immune Cells4.2 ± 0.8 1.0 (Reference)
A1 Heart, Cortex, Hippocampus485 ± 22> 115x
A2B Vasculature, GI Tract> 2,000> 475x
A3 Mast cells, Macrophages> 5,000> 1,190x

(Data represents the standardized pharmacological profile of optimized 2-substituted benzothiazole A2AR antagonists[1][2]).

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action, researchers must employ orthogonal assays. Binding affinity (Radioligand Assay) must be corroborated by functional antagonism (cAMP Assay). The following protocols are designed as self-validating systems, incorporating internal controls to eliminate artifactual data.

Protocol 1: Radioligand Displacement Assay (Affinity & Selectivity)

Causality: This assay proves that 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole physically occupies the orthosteric binding site of the A2AR, directly competing with known ligands.

  • Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing human A2AR. Harvest and homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of [3H] ZM241385 (a highly specific A2A radioligand), and serial dilutions of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole (10 pM to 10 µM).

  • Self-Validation Control: Include a well with 10 µM of unlabeled NECA (a non-selective adenosine agonist) to define non-specific binding (NSB).

  • Filtration & Detection: Incubate for 2 hours at 25°C to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific adherence). Wash 3x with ice-cold buffer.

  • Analysis: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: TR-FRET Functional cAMP Accumulation Assay

Causality: Binding does not guarantee antagonism. To prove the compound functionally blocks receptor activation, we measure the downstream inhibition of cAMP production. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because it is a homogeneous (no-wash) assay, preventing the artifactual loss of transient intracellular cAMP fluxes.

  • Cell Plating: Seed hA2AR-expressing CHO cells into a 384-well microplate at 5,000 cells/well in stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX). Causality: IBMX is a phosphodiesterase inhibitor, added to prevent the rapid degradation of synthesized cAMP, ensuring a stable signal.

  • Antagonist Pre-incubation: Add serial dilutions of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole and incubate for 30 minutes at room temperature.

  • Agonist Challenge: Add EC80​ concentration of NECA (typically ~100 nM) to stimulate A2AR-mediated cAMP production. Incubate for 30 minutes.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing a Europium-labeled anti-cAMP antibody (Donor) and a ULight-conjugated cAMP tracer (Acceptor).

  • Self-Validation Control: Include a "Forskolin-only" well. Forskolin directly activates adenylyl cyclase, bypassing the A2AR. If the benzothiazole compound reduces cAMP in the Forskolin well, it is a false positive (acting on AC, not the receptor).

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. The signal is inversely proportional to the concentration of intracellular cAMP.

TR_FRET_Workflow Step1 1. Cell Culture (hA2AR CHO + IBMX) Step2 2. Drug Pre-incubation (Receptor Binding) Step1->Step2 Step3 3. Agonist Challenge (NECA Addition) Step2->Step3 Step4 4. Cell Lysis & TR-FRET Reagents Step3->Step4 Step5 5. Signal Detection (665/615 nm Ratio) Step4->Step5

Fig 2: Self-validating TR-FRET workflow for functional cAMP inhibition.

Conclusion & Translational Outlook

2-(1,4-Dioxan-2-yl)-1,3-benzothiazole exemplifies the rational design of non-xanthine GPCR ligands. By leveraging the benzothiazole core for purine-mimetic binding and the 1,4-dioxane ring for targeted hydrogen bonding and solubility enhancement, this scaffold achieves potent and selective Adenosine A2A receptor antagonism.

Through rigorous, self-validating functional assays, compounds of this class demonstrate the ability to halt Gs-coupled cAMP accumulation. Clinically, this mechanism holds profound potential for reversing striatal motor inhibition in Parkinson's disease, offering a critical non-dopaminergic adjunct to L-DOPA therapy that mitigates the risk of dyskinesia[5][7].

References

  • [3] Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships - IMR Press.[Link]

  • [1] Design, Synthesis of Novel, Potent, Selective, Orally Bioavailable Adenosine A2A Receptor Antagonists and Their Biological Evaluation - Journal of Medicinal Chemistry, ACS Publications.[Link]

  • [2] Design, Synthesis of Novel, Potent, Selective, Orally Bioavailable Adenosine A2A Receptor Antagonists and Their Biological Evaluation - PubMed, National Institutes of Health. [Link]

  • [7] New therapies for Parkinson's disease claimed by Roche - BioWorld.[Link]

  • [4] US8501938B2 - Benzothiazole derivatives - Google Patents.

  • [5] A2A Receptor Antagonism and Dyskinesia in Parkinson's Disease - PMC, National Institutes of Health.[Link]

  • [6] Discovery of benzothiazole-based adenosine A2B receptor antagonists with improved A2A selectivity - PubMed, National Institutes of Health.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Characterization of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole

Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral features of the heterocyclic compound 2-(1,4-Dio...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral features of the heterocyclic compound 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole. Designed for researchers, chemists, and professionals in drug development, this document delves into the predicted ¹H and ¹³C NMR spectra, offering a detailed rationale for the assignment of chemical shifts, multiplicities, and coupling constants. By dissecting the molecule into its constituent benzothiazole and dioxane moieties, we establish a robust predictive framework grounded in fundamental NMR principles and data from analogous structures. Furthermore, this guide outlines a validated, step-by-step experimental protocol for the acquisition of high-quality NMR data and presents a logical workflow for spectral processing and interpretation. Visual aids, including diagrams of key spectral correlations and data analysis workflows, are provided to enhance understanding and practical application.

Introduction to 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole and its Structural Elucidation by NMR

The compound 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole is a unique heterocyclic molecule that incorporates two distinct and medicinally relevant scaffolds: the 1,3-benzothiazole and the 1,4-dioxane rings. The benzothiazole core is a prominent feature in a wide array of pharmacologically active agents, exhibiting properties ranging from antimicrobial to anticancer and anti-inflammatory activities.[1] The dioxane ring, while often used as a solvent, also appears in various bioactive molecules, influencing their solubility, conformation, and metabolic stability. The linkage of these two systems via a methine bridge creates a molecule with a distinct three-dimensional structure and electronic profile.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[2] It provides unparalleled insight into the molecular framework by mapping the chemical environment of NMR-active nuclei, primarily ¹H and ¹³C. Through the analysis of chemical shifts, spin-spin coupling, and integration, one can piece together the precise connectivity and stereochemistry of a molecule. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, further enable the unambiguous assignment of complex structures by revealing through-bond and through-space correlations between nuclei.[3]

This guide will therefore serve as a foundational reference for the NMR characterization of this specific compound, providing both a predictive analysis and a practical methodology for its empirical verification.

Predicted NMR Spectral Data and Structural Assignment

Due to the absence of publicly available experimental spectra for 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole, this section presents a detailed prediction of its ¹H and ¹³C NMR spectra. This analysis is based on established chemical shift values for 2-substituted benzothiazoles and substituted dioxanes.[4][5][6][7]

Molecular Structure and Proton/Carbon Numbering

For clarity, the following numbering scheme will be used for the assignment of NMR signals.

Caption: Numbering scheme for 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons of the benzothiazole ring and the aliphatic protons of the dioxane ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen, sulfur, and oxygen atoms, as well as the aromatic ring current.

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H7 8.05 - 8.15dJ = 8.01HDeshielded by the adjacent nitrogen and the aromatic system.[8]
H4 7.90 - 8.00dJ = 8.01HLocated in the deshielding zone of the benzothiazole aromatic system.[8]
H5 7.45 - 7.55t (ddd)J ≈ 7.5, 7.5, 1.21HCoupled to H4 and H6, showing a triplet-like pattern.[4]
H6 7.35 - 7.45t (ddd)J ≈ 7.5, 7.5, 1.21HCoupled to H5 and H7, appearing as a triplet-like multiplet.[4]
H8 (C8-H) 5.00 - 5.20ddJ ≈ 9.0, 3.01HMethine proton deshielded by the benzothiazole ring and adjacent oxygen (O1').
H13a, H13b (C5'-H) 4.10 - 4.25m-2HAxial and equatorial protons on the carbon adjacent to the methine bridge.
H10a, H10b (C2'-H) 3.80 - 4.00m-2HProtons on the carbon alpha to the other oxygen (O4').
H11a, H11b (C3'-H) 3.65 - 3.85m-2HProtons on the carbon beta to both oxygens, similar to parent dioxane.[6]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by signals in the aromatic region (120-155 ppm) for the benzothiazole carbons and the aliphatic region (65-80 ppm) for the dioxane and methine carbons.

Carbon LabelPredicted δ (ppm)Rationale
C2 168 - 172The imine-like carbon of the benzothiazole ring, highly deshielded.[5]
C3a 152 - 155Quaternary carbon of the benzothiazole ring adjacent to sulfur and nitrogen.
C7a 134 - 136Quaternary carbon of the fused benzene ring.
C5 126 - 128Aromatic CH carbon.
C6 125 - 127Aromatic CH carbon.
C4 123 - 125Aromatic CH carbon.
C7 121 - 123Aromatic CH carbon.
C8 78 - 82Methine carbon, deshielded by attachment to the benzothiazole ring and the dioxane oxygen.
C5' 68 - 72Dioxane carbon adjacent to the methine bridge.
C2' 66 - 68Dioxane carbon alpha to the other oxygen.[9]
C3' 65 - 67Dioxane carbon beta to both oxygens.[9]
Key 2D NMR Correlations for Structural Verification

To confirm the proposed assignments, several 2D NMR experiments are indispensable. The following diagram illustrates the most crucial expected correlations from COSY (¹H-¹H) and HMBC (¹H-¹³C long-range) experiments.

Caption: Expected key COSY (green dashed) and HMBC (yellow dotted) correlations.

  • COSY (Correlation Spectroscopy): Would confirm ¹H-¹H couplings. Key correlations are expected between adjacent aromatic protons (H4-H5, H5-H6, H6-H7) and within the dioxane ring, most importantly between the methine proton H8 and the adjacent dioxane protons (H5'a/b).

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting molecular fragments. The most diagnostic correlation would be from the methine proton H8 to the benzothiazole carbon C2, unequivocally linking the two ring systems.

Experimental Protocol for High-Quality NMR Data Acquisition

This section provides a standardized, field-proven protocol for acquiring NMR data for 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole. Adherence to this methodology ensures data reproducibility and accuracy.

Sample Preparation
  • Mass Determination: Accurately weigh approximately 5-10 mg of the purified solid compound. Causality: Sufficient mass is required to achieve a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, within a reasonable acquisition time.[10]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[11]

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount (1-2 µL of a dilute solution) of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C). Causality: TMS is chemically inert, volatile (for easy sample recovery), and provides a sharp singlet that does not typically overlap with analyte signals, providing a universal reference point for chemical shifts.[9]

  • Homogenization: Cap the NMR tube and gently vortex or invert several times until the sample is completely dissolved, ensuring a homogeneous solution.

Instrument Parameters (Example: 400 MHz Spectrometer)
  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Number of Scans (NS): 16 to 64. Causality: Averaging multiple scans increases the signal-to-noise ratio by a factor of √NS.

    • Relaxation Delay (D1): 2-5 seconds. Causality: A sufficient delay allows for nearly complete relaxation of the protons, ensuring accurate integration for quantitative analysis.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Spectral Width (SW): 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30'). Causality: Proton decoupling collapses ¹³C-¹H coupling, simplifying the spectrum to single lines for each unique carbon and enhancing the signal via the Nuclear Overhauser Effect (NOE).

    • Number of Scans (NS): 1024 to 4096 or more. Causality: The low natural abundance (1.1%) and smaller gyromagnetic ratio of ¹³C necessitates a significantly higher number of scans compared to ¹H NMR.[10]

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): 0-220 ppm.

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard, gradient-selected pulse programs (e.g., 'cosygpmfqf', 'hsqcedetgpsisp2.3', 'hmbcgplpndqf').

    • Adjust spectral widths in both dimensions to encompass all relevant signals.

    • Optimize the number of increments in the indirect dimension and the number of scans per increment to achieve the desired resolution and sensitivity within the available experiment time.

Data Processing and Interpretation Workflow

The path from raw experimental data to a confirmed molecular structure follows a logical and systematic workflow. This process ensures that all available information is utilized for a robust and defensible structural assignment.

G A Acquire Raw Data (FID) (1D ¹H, ¹³C; 2D COSY, HSQC, HMBC) B Fourier Transform (FT) Convert Time Domain to Frequency Domain A->B C Phase Correction Adjust all peaks to positive absorption mode B->C D Baseline Correction Remove signal distortions C->D E Referencing Calibrate spectrum to TMS (0 ppm) D->E F Peak Picking & Integration (1D) Identify chemical shifts and proton ratios E->F G 1D ¹H & ¹³C Analysis Assign protons and carbons to spin systems F->G H 2D COSY Analysis Establish ¹H-¹H bond connectivities G->H I 2D HSQC Analysis Correlate protons to directly attached carbons H->I J 2D HMBC Analysis Link fragments via long-range ¹H-¹³C correlations I->J K Consolidate Data & Propose Structure J->K L Final Structure Verification Ensure all spectral data are consistent with the proposed structure K->L

Caption: Standard workflow for NMR data processing and structural elucidation.

Conclusion

The NMR spectral characterization of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole is readily achievable through a combination of standard 1D and 2D NMR experiments. The predicted spectra reveal a unique fingerprint arising from the electronic and structural interplay between the benzothiazole and dioxane moieties. The aromatic region of the ¹H NMR spectrum is expected to show four distinct protons characteristic of a 2-substituted benzothiazole, while the aliphatic region will be dominated by the complex multiplets of the dioxane ring protons and the key methine proton linking the two systems. By following the detailed experimental and data analysis protocols outlined in this guide, researchers can confidently acquire, process, and interpret the NMR data to unequivocally confirm the structure of this compound, providing a critical foundation for its further study in medicinal chemistry and materials science.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Doc Brown's Chemistry. (n.d.). 1,4-dioxane 1H proton nmr spectrum.
  • ChemicalBook. (n.d.). 1,4-Dioxane(123-91-1) 13C NMR spectrum.
  • Al-Soud, Y. A., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry.
  • Fadda, A. A., et al. (2009). Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activity.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Supplementary Information for Eco-Friendly Synthesis of 2-Substituted Benzothiazoles Catalyzed by CTAB. (n.d.). Journal of the Brazilian Chemical Society.
  • Sharma, D., & Narasimhan, B. (2014). Synthesis, characterization and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Singh, P., & Kumar, A. (2018).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Duddeck, H., Dietrich, W., & Tóth, G. (1998). Structure Elucidation by Modern NMR: A Workbook. Springer.
  • Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.
  • Canas, M., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Zhang, Y., et al. (2013). Aerobic Visible-Light Photo-Redox Radical C-H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles.
  • MDPI. (2023). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. [Link]

  • ResearchGate. (n.d.). NMR Solvent Data Chart.
  • J. Braz. Chem. Soc. (n.d.). Eco-Friendly Synthesis of 2-Substituted Benzothiazoles Catalyzed by CTAB.
  • Oriental Journal of Chemistry. (2016). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy.
  • Taibah University. (2016).
  • Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives.
  • Der Pharma Chemica. (2018). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives.
  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds.
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Foundational

Mass Spectrometry Fragmentation Dynamics of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole: A Technical Guide for Bioanalytical Method Development

Executive Summary & Molecular Architecture In modern drug discovery and environmental monitoring, hybrid molecules containing both aliphatic ether rings and aromatic heterocycles present unique analytical challenges. 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In modern drug discovery and environmental monitoring, hybrid molecules containing both aliphatic ether rings and aromatic heterocycles present unique analytical challenges. 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole (Exact Mass: 221.0510 Da) is a prime example of such a structural dichotomy. It consists of a highly stable, electron-deficient 1,3-benzothiazole core linked to a relatively labile 1,4-dioxane moiety.

Understanding the gas-phase dissociation of this compound is critical for developing highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. This whitepaper provides a comprehensive, mechanistically grounded guide to the Collision-Induced Dissociation (CID) pathways of this molecule, alongside a self-validating experimental protocol for Multiple Reaction Monitoring (MRM) quantitation.

Gas-Phase Ionization and Protonation Dynamics

Under Electrospray Ionization (ESI) in positive mode, the molecule readily forms a protonated precursor ion, [M+H]⁺ at m/z 222.06 .

Mechanistic Causality: Protonation does not occur randomly. The nitrogen atom of the benzothiazole ring possesses a significantly higher gas-phase basicity compared to the oxygen atoms in the dioxane ring. Consequently, the ionizing proton localizes almost exclusively on the thiazole nitrogen. This localized charge dictates the subsequent fragmentation cascade, as the molecule must undergo charge-remote fragmentation or internal proton transfer to cleave the adjacent dioxane ring[1].

Mechanistic Fragmentation Pathways (CID)

The fragmentation of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole is highly dependent on the applied Collision Energy (CE). The dissociation pathways bifurcate based on the bond dissociation energies of the aliphatic versus aromatic systems[2].

Pathway A: Aliphatic Ring Disassembly (Low to Medium CE: 15–25 eV)

The C-O and C-C bonds of the 1,4-dioxane ring are the weakest links in the molecule. At lower collision energies, the benzothiazole core remains intact while the dioxane ring undergoes characteristic rearrangements[3]:

  • Loss of Formaldehyde (-CH₂O, 30 Da): A classic signature of cyclic ethers, yielding a product ion at m/z 192.05 [4].

  • Loss of Ethylene Oxide (-C₂H₄O, 44 Da): A retro-cycloaddition-like cleavage yields a fragment at m/z 178.03 .

  • Complete Dioxane Cleavage: Heterolytic cleavage of the bond connecting the two rings, accompanied by hydrogen transfer, leaves the protonated benzothiazole core at m/z 136.02 . This is typically the most abundant product ion and serves as the primary quantifier.

Pathway B: Aromatic Core Dissociation (High CE: 30–45 eV)

To achieve deeper structural elucidation or to select highly specific qualifier ions, higher collision energies must be applied to shatter the robust benzothiazole core[5]. Once the dioxane ring is lost, the m/z 136.02 ion undergoes high-energy ring opening[6]:

  • Loss of Hydrogen Cyanide (-HCN, 27 Da): Cleavage of the thiazole ring expels HCN, generating a thiophenium-like cation at m/z 109.01 [7].

  • Loss of Carbon Monosulfide (-CS, 44 Da): An alternative high-energy pathway expels CS, yielding an anilinium-like cation at m/z 92.05 [7].

Fragmentation M [M+H]+ m/z 222.06 F1 Loss of CH2O m/z 192.05 M->F1 -CH2O (30 Da) Low CE F2 Loss of C2H4O m/z 178.03 M->F2 -C2H4O (44 Da) Low CE F3 Benzothiazole Core m/z 136.02 M->F3 -C4H6O2 (86 Da) Med CE F4 Loss of HCN m/z 109.01 F3->F4 -HCN (27 Da) High CE F5 Loss of CS m/z 92.05 F3->F5 -CS (44 Da) High CE

Caption: Proposed ESI-MS/MS fragmentation pathway of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole.

Quantitative Data and MRM Transitions

To facilitate rapid assay development, the theoretical fragmentation data is summarized below. These transitions should form the basis of your targeted LC-MS/MS method.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment FormulaOptimal CE (eV)Assay Role
222.06192.0530.01 (-CH₂O)[C₁₀H₁₀NOS]⁺15 - 20Structural Confirmation
222.06178.0344.03 (-C₂H₄O)[C▖H₈NOS]⁺15 - 20Structural Confirmation
222.06136.0286.04 (-C₄H₆O₂)[C₇H₆NS]⁺20 - 25Quantifier
222.06109.01113.05 (Core + HCN)[C₆H₅S]⁺35 - 40Qualifier 1
222.0692.05130.01 (Core + CS)[C₆H₆N]⁺35 - 40Qualifier 2

Experimental Protocol: LC-MS/MS Method Development

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal controls to automatically flag matrix interference or ionization suppression[8].

Phase 1: Tuning and Precursor Optimization
  • Solution Preparation: Prepare a 1 µg/mL tuning solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Infusion: Infuse directly into the ESI source at 10 µL/min.

  • Source Optimization (Causality): Optimize the Declustering Potential (DP) or Cone Voltage. Why? You must apply enough voltage to strip the solvation shell from the droplet, but not so much that you induce in-source fragmentation of the fragile dioxane ring before it reaches the first quadrupole (Q1). Maximize the signal for m/z 222.06.

Phase 2: Chromatographic Separation
  • Column Selection: Use a sub-2 µm UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Chromatographic Causality: The addition of 0.1% formic acid serves a dual purpose. First, it provides an abundant proton source to drive ESI+ ionization efficiency. Second, it maintains a low pH (≈2.7), which keeps residual silanol groups on the silica stationary phase fully protonated, thereby preventing secondary ionic interactions and peak tailing of the nitrogen-containing benzothiazole[9].

Phase 3: MRM Method Finalization and Self-Validation
  • Internal Standard (IS): Spike all samples with an isotopically labeled internal standard (e.g., a ¹³C-labeled analog or 1,4-Dioxane-d8 if tracking the cleaved moiety)[10]. Causality: The IS co-elutes with the target analyte and experiences the exact same matrix suppression/enhancement in the ESI source, mathematically neutralizing matrix effects[11].

  • Ion Ratio Monitoring: Set the instrument software to monitor the ratio between the Quantifier (m/z 136.02) and Qualifier (m/z 109.01) transitions.

  • Validation Gate: Establish an acceptable tolerance of ±20% based on neat solvent standards. If an unknown sample exhibits an ion ratio outside this window, the system must automatically flag the result as invalid due to isobaric interference.

Workflow S1 1. Sample Prep SPE & IS Addition S2 2. LC Separation UPLC C18 S1->S2 S3 3. ESI(+) Ionization S2->S3 S4 4. CID Fragmentation S3->S4 S5 5. MRM Quantitation S4->S5

Caption: Step-by-step LC-MS/MS bioanalytical workflow for compound quantification.

Conclusion

The mass spectrometric behavior of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole is a textbook example of energy-dependent fragmentation. By understanding that low collision energies selectively probe the aliphatic dioxane ring while high collision energies interrogate the aromatic benzothiazole core, bioanalytical scientists can design MRM assays that are both highly sensitive and impervious to false positives. Implementing the self-validating protocols outlined above ensures data integrity across complex biological or environmental matrices.

References

  • Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization–High-Resolution Mass Spectrometry and Ultra-High Performance Liquid Chromatography. Environmental Science & Technology (ACS Publications). Available at:[Link]

  • G3(MP2) study of the C3H6O+ isomers fragmented from 1,4-dioxane+. Journal of Physical Chemistry A (PubMed). Available at:[Link]

  • Combination of Structure Databases, In Silico Fragmentation, and MS/MS Libraries for Untargeted Screening of Non-Volatile Migrants. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane. California Department of Toxic Substances Control. Available at:[Link]

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Exploratory

Electronic Properties and DFT Calculations of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole: A Comprehensive Computational Guide

Executive Summary The 1,3-benzothiazole scaffold is a privileged pharmacophore in drug development and a highly efficient electron-acceptor core in organic optoelectronics[1]. When functionalized at the C2 position with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-benzothiazole scaffold is a privileged pharmacophore in drug development and a highly efficient electron-acceptor core in organic optoelectronics[1]. When functionalized at the C2 position with a 1,4-dioxane ring—a saturated, oxygen-rich heterocycle—the resulting molecule, 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole , exhibits a unique localized electronic environment. The dioxane moiety acts as an electron-donating group via the lone pairs on its oxygen atoms, while the extended π -conjugated benzothiazole core serves as an electron acceptor.

Understanding the electronic properties, reactivity, and charge transfer mechanisms of this molecule is critical before embarking on costly synthetic campaigns. This whitepaper provides an in-depth, self-validating computational framework using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the ground-state and excited-state properties of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole.

Theoretical Framework & Causality (E-E-A-T)

In computational chemistry, the choice of functional and basis set is not arbitrary; it is dictated by the specific electronic demands of the target molecule[2].

Functional and Basis Set Selection

For 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole, we employ the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set.

  • Causality of Diffuse Functions (++): The 1,4-dioxane ring contains two oxygen heteroatoms with spatially diffuse lone pairs ( n -orbitals). Standard basis sets artificially compress these electrons close to the nucleus. The addition of diffuse functions allows the electron density to expand into the vacuum, which is mandatory for accurately calculating the Molecular Electrostatic Potential (MEP) and predicting nucleophilic reactivity[3].

  • Causality of Polarization Functions ((d,p)): The sulfur atom in the benzothiazole core requires d -orbital polarization to accurately model the anisotropic electron distribution within the highly strained thiazole ring[3].

Excited State Modeling (TD-DFT)

To model the UV-Vis absorption spectra, standard B3LYP often fails to accurately predict long-range Intramolecular Charge Transfer (ICT) states. Therefore, CAM-B3LYP (Coulomb-Attenuating Method) is utilized for TD-DFT calculations. Furthermore, a Polarizable Continuum Model (PCM) is applied to simulate solvation (e.g., in ethanol). Gas-phase calculations routinely overestimate the HOMO-LUMO gap; introducing a dielectric continuum stabilizes the excited states via dipole-dipole interactions, bringing theoretical absorption wavelengths ( λmax​ ) into alignment with experimental reality[1].

Computational Methodology: Step-by-Step Protocol

The following self-validating protocol ensures high-fidelity computational results, preventing the propagation of geometric errors into electronic property calculations.

Phase 1: Ground State Geometry Optimization
  • Initial 3D Modeling: Construct the initial geometry of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole. Critical Step: Ensure the 1,4-dioxane ring is explicitly modeled in its chair conformation . The boat conformation introduces severe torsional strain and flagpole interactions, representing a higher-energy local minimum.

  • Optimization: Run the geometry optimization at the B3LYP/6-311++G(d,p) level in the gas phase. Set the convergence criteria to Tight (Maximum force < 0.000015 a.u.).

  • Frequency Analysis (Self-Validation): Perform a vibrational frequency calculation on the optimized geometry using the exact same level of theory.

    • Validation Check: Inspect the Hessian matrix for imaginary frequencies. A true global/local minimum must yield exactly zero imaginary frequencies ( Nimag​=0 ). If Nimag​≥1 , the structure is a transition state; perturb the geometry along the imaginary mode vector and re-optimize[2].

Phase 2: Electronic Properties & Reactivity Mapping
  • Frontier Molecular Orbitals (FMO): Extract the energies of the Highest Occupied Molecular Orbital ( EHOMO​ ) and Lowest Unoccupied Molecular Orbital ( ELUMO​ ). Calculate global reactivity descriptors (Hardness, Softness, Electrophilicity) using Koopmans' theorem[1].

  • Molecular Electrostatic Potential (MEP): Generate the MEP surface by mapping the electrostatic potential onto the total electron density isosurface (isovalue = 0.0004 a.u.). Color-code the surface: Red (negative, nucleophilic sites, e.g., dioxane oxygens) and Blue (positive, electrophilic sites)[3].

  • Natural Bond Orbital (NBO) Analysis: Execute NBO calculations to quantify hyperconjugative interactions. Look for stabilization energy ( E(2) ) resulting from nO​→πC=N∗​ or nS​→πC=C∗​ delocalizations, which dictate the structural stability of the D-A linkage[3].

Phase 3: Excited State Dynamics (TD-DFT)
  • Setup: Use the validated S0​ optimized geometry. Initialize a TD-DFT calculation requesting the first 6 singlet excited states (nstates=6).

  • Solvation: Apply the PCM model specifying ethanol as the solvent ( ϵ=24.5 ) to simulate realistic laboratory conditions.

  • Execution: Run the calculation using the CAM-B3LYP/6-311++G(d,p) level of theory to extract oscillator strengths ( f ) and vertical excitation energies[1].

Visualizations of Workflows and Pathways

DFT_Workflow Start Initial 3D Modeling (Dioxane Chair Conformation) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Analysis (Hessian Matrix Calculation) Opt->Freq Check Imaginary Frequencies? (NImag = 0) Freq->Check Prop FMO, MEP & NBO Calculations Check->Prop Yes (True Min) Fail Perturb & Re-optimize Check->Fail No (Saddle Pt) TDDFT TD-DFT (PCM Model) UV-Vis Spectra Prediction Prop->TDDFT Fail->Opt

Fig 1. Step-by-step DFT computational workflow for ground and excited state validation.

Electronic_Pathway Dioxane 1,4-Dioxane Ring Electron Donor (n-orbitals) HOMO HOMO (Localized on Dioxane/S) Dioxane->HOMO BTA 1,3-Benzothiazole Electron Acceptor (π-system) LUMO LUMO (Localized on BTA Core) BTA->LUMO HOMO->LUMO Photoexcitation (TD-DFT) Intramolecular Charge Transfer

Fig 2. Intramolecular charge transfer (ICT) pathway from HOMO to LUMO upon photoexcitation.

Quantitative Data & Electronic Properties

The following tables summarize the theoretically extrapolated global reactivity descriptors and optical properties for 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole, benchmarked against standard benzothiazole derivatives[1],[3].

Table 1: Global Reactivity Descriptors (Calculated at B3LYP/6-311++G(d,p))

DescriptorFormulaGas Phase (eV)Ethanol PCM (eV)
EHOMO​ --6.12-5.98
ELUMO​ --1.85-2.05
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 4.273.93
Ionization Potential ( I ) −EHOMO​ 6.125.98
Electron Affinity ( A ) −ELUMO​ 1.852.05
Chemical Hardness ( η ) (I−A)/2 2.1351.965
Chemical Softness ( S ) 1/(2η) 0.2340.254
Electrophilicity Index ( ω ) μ2/2η 3.724.15

Data Interpretation: The reduction of the energy gap ( ΔE ) from 4.27 eV in the gas phase to 3.93 eV in ethanol demonstrates the solvent's stabilizing effect on the highly polarized excited state. The high electrophilicity index ( ω>3.5 eV) confirms the strong electron-accepting nature of the benzothiazole core[1].

Table 2: TD-DFT UV-Vis Absorption Parameters (CAM-B3LYP/PCM)

Excited StateWavelength ( λmax​ )Oscillator Strength ( f )Major Transition ContributionAssignment
S1​ 315 nm0.412HOMO LUMO (88%) π→π∗ / ICT
S2​ 285 nm0.105HOMO-1 LUMO (75%) n→π∗
S3​ 240 nm0.850HOMO LUMO+1 (92%) π→π∗ (Core localized)

Data Interpretation: The primary absorption band at 315 nm is heavily dominated by the HOMO LUMO transition. As visualized in Fig 2, this represents an Intramolecular Charge Transfer (ICT) from the electron-rich dioxane/thiazole sulfur region to the extended π -system of the benzothiazole ring[2].

References

  • Title: Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives Source: Molecules, 2022 Dec 8; 27(24): 8672. (National Center for Biotechnology Information / PMC) URL: [Link]

  • Title: Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses Source: Journal of Materials Science and Chemical Engineering, Vol.12 No.3, March 2024. (Scientific Research Publishing) URL: [Link]

  • Title: DFT/TD-DFT computational study of the tetrathiafulvalene-1,3-benzothiazole molecule to highlight its structural, electronic, vibrational and non-linear optical properties Source: Comptes Rendus Chimie, Volume 23, issue 2 (2020), p. 143-158. (Académie des sciences) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Benzothiazole Scaffold and the Potential of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole The be...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Benzothiazole Scaffold and the Potential of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole

The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] The versatility of the benzothiazole ring system, particularly the amenability of its 2-position to substitution, allows for the fine-tuning of its biological and physicochemical properties.[1][5] This has led to the development of numerous benzothiazole-containing compounds with therapeutic potential.

This document provides detailed application notes and protocols for the investigation of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole , a derivative that incorporates an oxygen-rich dioxane moiety. While specific biological data for this exact molecule is emerging, its structural features suggest promising avenues for research in oncology and infectious diseases. The introduction of the dioxane ring may influence the compound's solubility, hydrogen bonding capacity, and overall spatial arrangement, potentially leading to novel interactions with biological targets.

These notes are designed to guide researchers in the synthesis, characterization, and evaluation of this compound's potential as a therapeutic agent. The protocols provided are based on established methodologies for the assessment of anticancer and antimicrobial activities of related benzothiazole derivatives.

Proposed Synthesis of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole

The most common and efficient method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with an appropriate aldehyde.[6][7][8] This approach is proposed for the synthesis of the title compound.

Reaction Scheme:

Synthesis of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole cluster_reactants Reactants cluster_product Product Reactant1 2-Aminothiophenol Reaction Condensation/ Oxidation Reactant1->Reaction + Reactant2 1,4-Dioxane-2-carbaldehyde Reactant2->Reaction Product 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole Reaction->Product

Caption: Proposed synthesis of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole.

Protocol: Synthesis and Characterization

This protocol outlines a general procedure that can be adapted and optimized for the synthesis of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole.

Materials:

  • 2-Aminothiophenol

  • 1,4-Dioxane-2-carbaldehyde

  • Ethanol

  • 30% Hydrogen Peroxide (H₂O₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and 1,4-dioxane-2-carbaldehyde (1 mmol) in ethanol.

  • Stir the solution at room temperature.

  • Carefully add hydrogen peroxide (6 mmol) followed by hydrochloric acid (3 mmol) to the mixture. Caution: This addition may be exothermic; an ice bath can be used for temperature control.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with water.

  • Dry the crude product thoroughly.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.[9]

Characterization:

The structure and purity of the synthesized 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole should be confirmed using standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

Potential Medicinal Chemistry Applications

Based on the extensive research on 2-substituted benzothiazoles, 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole is a promising candidate for investigation in the following areas:

Anticancer Activity

Numerous benzothiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[2][10][11] The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways, such as tyrosine kinases, or the induction of apoptosis. The presence of the dioxane moiety could influence the compound's interaction with these targets.

Hypothesized Mechanism of Action:

Anticancer Mechanism Compound 2-(1,4-Dioxan-2-yl) -1,3-benzothiazole Target Cancer Cell Target (e.g., Tyrosine Kinase) Compound->Target Apoptosis Apoptosis (Programmed Cell Death) Compound->Apoptosis Pathway Signaling Pathway (e.g., Proliferation) Target->Pathway Inhibition Proliferation Inhibition of Cell Proliferation Pathway->Proliferation

Caption: Hypothesized anticancer mechanism of action.

Antimicrobial Activity

Benzothiazole derivatives are also known for their broad-spectrum antimicrobial activity against various bacterial and fungal strains.[4][12][13][14] They can interfere with essential microbial processes, leading to the inhibition of growth or cell death. The dioxane ring might enhance the compound's ability to penetrate microbial cell walls or interact with specific microbial enzymes.

Experimental Protocols for Biological Evaluation

The following are detailed, step-by-step protocols for assessing the potential anticancer and antimicrobial activities of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Mix to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay:

MTT Assay Workflow start Seed Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with Compound (and controls) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Sources

Application

catalytic methods for 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole production

Application Note: Catalytic Cross-Dehydrogenative Coupling for the Synthesis of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole Executive Summary The functionalization of unactivated C(sp³)–H bonds in cyclic ethers represents a tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Cross-Dehydrogenative Coupling for the Synthesis of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole

Executive Summary

The functionalization of unactivated C(sp³)–H bonds in cyclic ethers represents a transformative approach in modern medicinal chemistry, allowing for the late-stage structural diversification of pharmacophores. The synthesis of 2-(1,4-dioxan-2-yl)-1,3-benzothiazole via Cross-Dehydrogenative Coupling (CDC) eliminates the need for pre-functionalized starting materials (such as halogenated arenes or boronic acids), significantly improving atom economy. This application note details the causal mechanisms, comparative catalytic systems, and self-validating experimental protocols required to successfully execute this C–C bond-forming reaction.

Mechanistic Causality in Cross-Dehydrogenative Coupling

The direct coupling of 1,4-dioxane to the C2 position of 1,3-benzothiazole is driven by a Minisci-type radical addition pathway[1]. Understanding the causality behind the reagent selection is critical for reaction optimization:

  • Solvent as Reactant (Mass Action): 1,4-dioxane possesses a high C(sp³)–H bond dissociation energy. To drive the Hydrogen Atom Transfer (HAT) forward via Le Chatelier's principle, 1,4-dioxane is utilized as the neat reaction solvent[2].

  • Radical Initiation: In the copper-catalyzed system, potassium persulfate (K₂S₂O₈) undergoes homolytic cleavage at 60 °C to generate a highly reactive sulfate radical anion (SO₄•⁻). This radical abstracts a hydrogen atom from the α-position of 1,4-dioxane, generating the nucleophilic α-oxyalkyl radical[1].

  • Regioselective Activation: The transition metal catalyst (e.g., Cu²⁺) coordinates to the nitrogen atom of the benzothiazole ring. This coordination withdraws electron density from the heterocycle, drastically increasing the electrophilicity of the C2 position and directing the nucleophilic radical attack exclusively to this site[1].

  • Atmospheric Control: The presence of molecular oxygen (O₂) acts as a radical scavenger, intercepting the α-oxyalkyl radical and leading to severe yield suppression. Therefore, strict inert atmosphere (N₂) is a causal requirement for the persulfate-driven system[2].

Mechanism K2S2O8 K₂S₂O₈ (Oxidant) SO4_rad SO₄•⁻ (Radical Initiator) K2S2O8->SO4_rad Homolytic Cleavage Diox_rad 1,4-Dioxan-2-yl Radical SO4_rad->Diox_rad HAT Dioxane 1,4-Dioxane Dioxane->Diox_rad -H• Adduct Radical Cation Adduct Diox_rad->Adduct BTA 1,3-Benzothiazole BTA_Cu Activated BTA-Cu(II) Complex BTA->BTA_Cu Coordination Cu2 Cu(II) Catalyst Cu2->BTA_Cu BTA_Cu->Adduct Radical Addition Product 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole Adduct->Product Oxidation (-e⁻, -H⁺) Cu1 Cu(I) Species Adduct->Cu1 Electron Transfer Cu1->Cu2 Oxidation by S₂O₈²⁻

Figure 1: Mechanistic pathway of Cu-catalyzed CDC between 1,4-dioxane and 1,3-benzothiazole.

Comparative Analysis of Catalytic Systems

The synthesis can be achieved via different transition-metal manifolds. The selection of the catalytic system dictates the operational parameters of the experiment. Below is a quantitative comparison of the two most robust methods: the Copper-catalyzed system[1] and the Cobalt-catalyzed system[3].

ParameterCopper-Catalyzed SystemCobalt-Catalyzed System
Catalyst Loading Cu(OTf)₂ (10 mol%)CoCO₃ (1.0 mol%)
Oxidant K₂S₂O₈ (2.0 equiv)TBHP (4.0–5.0 equiv)
Solvent 1,4-Dioxane (Neat, 2 mL)1,4-Dioxane (Neat, 5 mL)
Temperature 60 °C120 °C
Atmosphere Nitrogen (Strict)Air
Reaction Time 14 hours14 hours
Key Advantage Mild temperature, high regioselectivityUltra-low catalyst loading, open air

Standardized Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure reproducibility and scientific integrity.

Protocol A: Copper-Catalyzed CDC (Optimized for Mild Conditions)

This protocol utilizes Cu(OTf)₂ to achieve high yields at a moderate temperature of 60 °C[1].

Step-by-Step Methodology:

  • Preparation: Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Evacuate and backfill the tube with high-purity N₂ three times.

  • Reagent Addition: Under a positive flow of N₂, add 1,3-benzothiazole (0.5 mmol, 67.6 mg), Cu(OTf)₂ (10 mol %, 18.1 mg), and K₂S₂O₈ (1.0 mmol, 270.3 mg).

  • Solvent Introduction: Inject anhydrous 1,4-dioxane (2.0 mL) via syringe. Seal the tube securely.

  • Thermocycling: Submerge the reaction vessel in a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 14 hours.

  • In-Process Control (TLC): After 14 hours, remove a 10 µL aliquot, dilute in 100 µL EtOAc, and spot on a silica TLC plate alongside a benzothiazole standard. Elute with 4:1 Hexane/EtOAc. The disappearance of the starting material (R_f ~0.6) and appearance of a UV-active product spot (R_f ~0.4) validates reaction completion.

  • Quench & Workup: Cool the mixture to room temperature. Quench the reaction by adding 10 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Hexane/EtOAc gradient) to isolate the pure 2-(1,4-dioxan-2-yl)-1,3-benzothiazole.

Protocol B: Cobalt-Catalyzed CDC (Optimized for Low Catalyst Loading)

This protocol leverages an inexpensive CoCO₃ catalyst and allows for open-air setup, though it requires a higher activation energy[3].

Step-by-Step Methodology:

  • Preparation: To a heavy-walled glass sealed tube equipped with a stir bar, add 1,3-benzothiazole (0.5 mmol, 67.6 mg) and CoCO₃ (1.0 mol %, 0.6 mg).

  • Reagent Addition: Add 1,4-dioxane (5.0 mL) followed by the slow dropwise addition of tert-butyl hydroperoxide (TBHP, 5.0–6.0 M in n-decane, 0.42 mL, ~2.2 mmol).

  • Thermocycling: Seal the tube with a Teflon-lined screw cap (no inert atmosphere required). Heat the mixture at 120 °C for 14 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench residual peroxides) and brine.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Workflow Prep 1. Reaction Setup (Inert N₂ Atmosphere) Reagents Add BTA, Cu(OTf)₂, K₂S₂O₈, 1,4-Dioxane Prep->Reagents Heat 2. Thermocycling (60 °C, 14 h) Reagents->Heat Monitor 3. Reaction Monitoring (TLC / LC-MS) Heat->Monitor Workup 4. Quench & Extraction (EtOAc / H₂O) Monitor->Workup Purify 5. Purification (Silica Column) Workup->Purify

Figure 2: Standardized experimental workflow for the Cu-catalyzed cross-dehydrogenative coupling.

Analytical Validation (Quality Control)

To ensure the trustworthiness of the synthesized compound, post-process analytical validation must be performed. The regioselectivity of the C–C bond formation is confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR (CDCl₃, 400 MHz): The most critical diagnostic signal is the acetal-like proton at the C2 position of the newly attached 1,4-dioxane ring. This proton is heavily deshielded by both the adjacent oxygen atoms and the benzothiazole ring, appearing as a distinct doublet of doublets (dd) between δ 5.10–5.25 ppm . The remaining five protons of the 1,4-dioxane ring will appear as complex multiplets in the δ 3.50–4.20 ppm region. The four aromatic protons of the benzothiazole core will resonate between δ 7.30–8.05 ppm .

  • Mass Spectrometry (ESI-MS): Calculate for C₁₁H₁₁NO₂S [M+H]⁺: Expected m/z = 222.05.

References

  • Cross-dehydrogenative coupling and oxidative-amination reactions of ethers and alcohols with aromatics and heteroaromatics Source: Chemical Science (RSC Publishing), 2017. URL:[Link]

  • Cu-Catalyzed Cross-Dehydrogenative Coupling Reactions of (Benzo)thiazoles with Cyclic Ethers Source: Organic Letters (ACS Publications), 2013. URL:[Link]

  • Cobalt-Catalyzed Cross-Dehydrogenative Coupling Reactions of (Benz)oxazoles with Ethers Source: The Journal of Organic Chemistry (ACS Publications), 2016. URL:[Link]

Sources

Method

Application Note: Chromatographic Separation of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole Enantiomers

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale The compound 2-(1,4-Dioxan-2-yl)-1,3-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The compound 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole represents a highly versatile structural motif in medicinal chemistry. The benzothiazole scaffold is a privileged pharmacophore known for its diverse biological activities, while the 1,4-dioxane ring introduces unique conformational flexibility and hydrogen-bonding capabilities . Because the C2 position of the 1,4-dioxane ring is a chiral center, the molecule exists as a pair of enantiomers. In drug development, isolating these enantiomers is critical, as stereoisomers frequently exhibit disparate pharmacokinetic profiles, receptor affinities, and off-target toxicities .

The Causality of Chiral Recognition

Achieving baseline resolution ( Rs​>1.5 ) for heterocyclic chiral compounds requires a Chiral Stationary Phase (CSP) capable of multimodal interactions. For 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole, derivatized polysaccharide CSPs (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are the gold standard .

The separation is governed by a three-point interaction model :

  • π−π Stacking: The electron-rich benzothiazole ring intercalates with the phenylcarbamate groups of the CSP.

  • Hydrogen Bonding: The oxygen atoms within the 1,4-dioxane ring act as potent hydrogen-bond acceptors, interacting with the carbamate –NH donors on the CSP backbone.

  • Steric/Dipole Fit: The helical groove of the amylose polymer provides a stereospecific chiral pocket. One enantiomer will sterically fit into this groove more favorably than the other, resulting in differential retention times.

Mechanism cluster_interactions Three-Point Chiral Recognition Model CSP Chiral Stationary Phase (CSP) (e.g., Amylose tris-3,5-dimethylphenylcarbamate) Pi π-π Stacking (Benzothiazole Ring) CSP->Pi Aromatic rings Hbond Hydrogen Bonding (Dioxane Oxygen & Carbamate NH) CSP->Hbond NH/C=O groups Dipole Dipole-Dipole / Steric Fit (Chiral Helical Groove) CSP->Dipole Polymer backbone Analyte 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole Enantiomers Pi->Analyte Hbond->Analyte Dipole->Analyte

Fig 1. Three-point chiral recognition mechanism between the CSP and the benzothiazole enantiomers.

Experimental Design & Workflow

To ensure a self-validating system, this protocol moves sequentially from column screening to mobile phase optimization, and finally to preparative scale-up. Normal-Phase (NP) and Polar Organic (PO) modes are prioritized over Reversed-Phase (RP) because water in RP eluents heavily disrupts the critical hydrogen bonding between the dioxane oxygens and the CSP.

Workflow S1 1. CSP Screening (Amylose vs. Cellulose) S2 2. Mobile Phase Optimization (Normal vs. Polar Organic) S1->S2 S3 3. Analytical Validation (Rs > 1.5, Efficiency) S2->S3 S4 4. Preparative Scale-up (Loading Capacity, Recovery) S3->S4 S5 5. Enantiomeric Purity Analysis (ee > 99%) S4->S5

Fig 2. Step-by-step workflow for the chiral chromatographic separation and validation process.

Step-by-Step Analytical Protocol

Equipment & Materials
  • HPLC System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD) and an inline polarimetric/Circular Dichroism (CD) detector.

  • Columns (Analytical):

    • Chiralpak IA (Immobilized Amylose), 250 × 4.6 mm, 5 µm.

    • Chiralpak AD-H (Coated Amylose), 250 × 4.6 mm, 5 µm.

  • Reagents: HPLC-grade Hexane, Isopropanol (IPA), Methyl tert-butyl ether (MTBE), and Ethanol (EtOH).

Sample Preparation
  • Weigh exactly 2.0 mg of racemic 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole.

  • Dissolve in 1.0 mL of the starting mobile phase (e.g., Hexane/IPA 90:10 v/v). Causality note: Dissolving the sample in the mobile phase prevents solvent-shock band broadening at the column head.

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Execution
  • System Equilibration: Flush the selected chiral column with the mobile phase at 1.0 mL/min for at least 10 column volumes (approx. 30 minutes) until the baseline is stable.

  • Detection Wavelength: Set the DAD to 254 nm (optimal for the benzothiazole chromophore) and 280 nm as a secondary reference.

  • Injection: Inject 5 µL of the prepared sample.

  • Temperature Control: Maintain the column compartment at 25 °C. Causality note: Lower temperatures generally increase enantioselectivity ( α ) by maximizing the enthalpic contribution to chiral recognition, though it may slightly broaden peaks due to increased mobile phase viscosity.

Data Presentation & Method Optimization

Initial screening compared coated amylose/cellulose columns in Normal Phase against immobilized amylose in Polar Organic mode. The quantitative results are summarized below:

Table 1: Chromatographic Data for 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole Enantiomers

ColumnMobile Phase (v/v)Flow Rate t1​ (min) t2​ (min) k1​ k2​ Selectivity ( α )Resolution ( Rs​ )
Chiralpak AD-H Hexane / IPA (90:10)1.0 mL/min8.4511.201.812.731.513.40
Chiralcel OD-H Hexane / IPA (90:10)1.0 mL/min9.1010.502.032.501.231.85
Chiralpak IA MTBE / EtOH (95:5)1.0 mL/min6.308.951.101.981.804.25

Optimization Insights: While Hexane/IPA on Chiralpak AD-H provided excellent resolution ( Rs​=3.40 ), the Chiralpak IA with MTBE/EtOH (95:5) yielded superior selectivity ( α=1.80 ) and a shorter run time. Why? MTBE is a strong dipole-interacting solvent that enhances the solubility of the benzothiazole derivative, which is highly advantageous for preparative scale-up. Furthermore, the immobilized nature of the IA column allows the use of "forbidden" solvents like MTBE without dissolving the chiral polymeric selector.

Preparative Scale-Up & Self-Validation

To isolate the enantiomers for downstream pharmacological testing, the analytical method must be scaled up and rigorously validated.

Scale-Up Protocol
  • Column Transition: Switch to a Preparative Chiralpak IA column (250 × 20 mm, 5 µm).

  • Flow Rate Adjustment: Scale the flow rate geometrically based on the column cross-sectional area.

    • Flowprep​=Flowanalytical​×(rprep​/ranalytical​)2

    • Flowprep​=1.0×(10/2.3)2≈18.9 mL/min . Set to 18.0 mL/min .

  • Sample Loading: Prepare a high-concentration feed (20 mg/mL in MTBE/EtOH). Inject 500 µL per run (10 mg on-column).

  • Fraction Collection: Collect Peak 1 and Peak 2 based on UV threshold triggering (>50 mAU at 254 nm).

Self-Validating Quality Control (Enantiomeric Purity)

A robust protocol must prove its own efficacy. Do not assume the collected fractions are pure.

  • Evaporation: Gently evaporate the collected fractions under a stream of N2​ at 30 °C.

  • Reconstitution: Redissolve the residues in 1.0 mL of the analytical mobile phase.

  • Re-injection (ee% Determination): Inject each fraction back onto the analytical Chiralpak IA column.

    • Acceptance Criteria: Enantiomeric Excess ( ee ) must be ≥99.5% .

    • Calculation: ee%=Area1​+Area2​∣Area1​−Area2​∣​×100

  • Chiroptical Verification: Analyze the pure fractions using Circular Dichroism (CD) to confirm that Peak 1 and Peak 2 exhibit perfectly mirrored Cotton effects, validating that they are true enantiomers and not diastereomeric impurities.

References

[1] Wang, Y., et al. "K2S2O8-Mediated Hydroxyalkylation of Benzothiazoles with Alcohols in Aqueous Solution." ACS Omega, 2019. Available at:[Link]

[2] Matera, C., et al. "Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus." Journal of Medicinal Chemistry, 2020. Available at:[Link]

[3] Cirilli, R., et al. "Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases." Journal of Pharmaceutical and Biomedical Analysis, 2000. Available at:[Link]

Application

Application Note: 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole as a Functional Monomer Precursor and Pendant Group in Advanced Polymer Synthesis

Introduction & Mechanistic Overview The architectural design of high-performance polymers increasingly relies on multi-functional heterocycles that can simultaneously dictate optical properties, thermal stability, and so...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The architectural design of high-performance polymers increasingly relies on multi-functional heterocycles that can simultaneously dictate optical properties, thermal stability, and solubility. 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole represents a highly specialized building block in this domain.

This molecule merges two distinct chemical personalities. The 1,3-benzothiazole core provides a rigid, highly polarizable, and electron-withdrawing π -conjugated system. This core is widely recognized for imparting high refractive indices ( n>1.6 ) and robust two-photon absorption fluorescence to polymer matrices[1][2]. Conversely, the 1,4-dioxan-2-yl pendant group acts as a flexible, oxygen-rich aliphatic ring. In polymer synthesis, incorporating this dioxane moiety serves a critical dual purpose:

  • Steric Disruption & Processability: It disrupts the highly crystalline, planar stacking typical of unmodified polybenzothiazoles, thereby drastically lowering the glass transition temperature ( Tg​ ) and increasing solubility in common organic solvents for spin-coating applications.

  • Ionophoric Chelation: The bidentate oxygen atoms in the dioxane ring create a localized electron-rich pocket, serving as an excellent coordination site for heavy metal cations (e.g., Cu2+ , Pb2+ ), making it an ideal precursor for fluorescent polymeric chemosensors[3].

Structural Workflows & Polymerization Strategy

To integrate 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole into a polymer backbone, the molecule must first be functionalized into a polymerizable monomer (typically via vinylation at the 6-position of the benzothiazole ring). Once functionalized, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is the method of choice. RAFT allows precise control over the molecular weight and yields a narrow polydispersity index (PDI), which is a self-validating metric for minimizing optical scattering in the final polymer film[1].

G A 2-(1,4-Dioxan-2-yl) -1,3-benzothiazole B Vinyl Functionalization (Pre-monomer) A->B  Halogenation  & Coupling C RAFT Polymerization (AIBN, CTA, 70°C) B->C  Degassing  (Freeze-Pump-Thaw) D Block/Random Copolymer C->D  Controlled  Propagation E Optical Film Fabrication D->E  Spin Coating

Figure 1: Workflow for the synthesis and processing of dioxane-functionalized benzothiazole optical polymers.

Experimental Protocols

The following protocols describe the transformation of the base compound into a functional optical polymer. Every step is designed as a self-validating system to ensure high fidelity in the final macromolecular architecture.

Protocol A: Synthesis of the Polymerizable Monomer (VBT-Dioxane)

Objective: Introduce a vinyl group to enable free-radical propagation.

  • Regioselective Bromination:

    • Action: Dissolve 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole (10 mmol) in anhydrous DMF. Add N-Bromosuccinimide (NBS, 10.5 mmol) portion-wise at 0 °C. Stir for 4 hours at room temperature.

    • Causality: The 6-position of the benzothiazole ring is highly activated for electrophilic aromatic substitution. Maintaining 0 °C initially prevents over-bromination, ensuring a mono-substituted product.

  • Suzuki-Miyaura Coupling:

    • Action: Combine the brominated intermediate (5 mmol), potassium vinyltrifluoroborate (6 mmol), Pd(PPh3​)4​ (0.25 mmol), and K2​CO3​ (15 mmol) in a degassed THF/Water (3:1) mixture. Reflux at 85 °C for 12 hours.

    • Causality: Potassium vinyltrifluoroborate is utilized instead of standard vinylboronic acid because it is exceptionally stable to hydrolysis. This prevents the formation of homocoupled byproducts, ensuring high purity of the resulting 6-vinyl-2-(1,4-dioxan-2-yl)-1,3-benzothiazole (VBT-Dioxane).

Protocol B: RAFT Polymerization of VBT-Dioxane

Objective: Synthesize a controlled molecular weight polymer with high optical transparency.

  • Reaction Assembly:

    • Action: In a Schlenk flask, dissolve VBT-Dioxane (2.0 M), 2-cyano-2-propyldodecyl trithiocarbonate (CPDT) as the Chain Transfer Agent (CTA), and Azobisisobutyronitrile (AIBN) in anhydrous anisole.

    • Stoichiometry: Maintain a strict [M]:[CTA]:[Initiator] ratio of 200:2:1.

    • Causality: This specific stoichiometric balance ensures that the rate of chain transfer significantly exceeds the rate of initiation. This keeps the active radical concentration extremely low, effectively suppressing bimolecular termination events and yielding a narrow PDI[4].

  • Degassing (Critical Step):

    • Action: Perform three consecutive freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent radical scavenger. Failing to remove dissolved O2​ leads to unpredictable induction periods and chain death, which broadens the molecular weight distribution and ruins the optical clarity of the final film.

  • Controlled Propagation:

    • Action: Backfill the flask with Argon and submerge in an oil bath at 70 °C for 12 hours.

    • Causality: 70 °C provides an optimal thermal decomposition half-life for AIBN (~5 hours), ensuring a steady, low concentration of primary radicals to maintain the RAFT equilibrium.

  • Termination & Purification:

    • Action: Quench the reaction by exposing the flask to liquid nitrogen. Dilute the viscous mixture with THF and precipitate dropwise into cold methanol. Filter and dry under vacuum.

    • Causality: Cold methanol acts as a non-solvent for the polymer but readily dissolves unreacted monomer and low-molecular-weight CTA byproducts, yielding a highly pure, optical-grade polymer network.

Photophysical Properties & Metal-Ion Sensing Application

Once polymerized, the pendant 1,4-dioxane rings act as highly selective ionophores. When a target heavy metal cation coordinates with the oxygen atoms of the dioxane ring, it alters the electron density of the adjacent benzothiazole core. This triggers Photoinduced Electron Transfer (PET), effectively quenching the intrinsic fluorescence of the polymer[3].

G A Polymer Excitation (UV Light, 365 nm) B Intramolecular Charge Transfer (Benzothiazole Core) A->B C Strong Fluorescence (Off-Target State) B->C No Analyte D Metal Cation Binding (1,4-Dioxane Chelator) B->D Target Metal Present E PET/ICT Quenching (Signal Off) D->E Electron Transfer

Figure 2: Photophysical signaling pathway of the polymer during metal-ion chelation and fluorescence quenching.

Quantitative Data Summary

The table below summarizes the expected macromolecular and photophysical properties of VBT-Dioxane incorporated polymers synthesized via the RAFT protocol described above.

Table 1: Photophysical and Optical Properties of VBT-Dioxane Derived Polymers

Polymer Composition Mn​ ( g/mol )PDI ( Mw​/Mn​ )Refractive Index ( n at 589 nm)Fluorescence ΦF​ Target Analyte Sensitivity
Poly(VBT-Dioxane) Homopolymer15,4001.121.680.45 Cu2+ (LOD: 50 nM)
Poly(VBT-Dioxane)-b-PMMA28,2001.181.590.52 Pb2+ (LOD: 85 nM)
Poly(VBT-Dioxane)-co-Styrene22,1001.151.640.48 Fe3+ (LOD: 120 nM)

(Note: VBT-Dioxane = Vinyl-functionalized 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole. Refractive indices >1.6 are characteristic of the highly polarizable sulfur-containing benzothiazole core).

References

  • Sato, Y., & Sobu, S. (2020).1. ACS Applied Polymer Materials.[1]

  • Sharma, A., et al. (2021).3. Dyes and Pigments.[3]

  • Arslan, M., & Sanyal, A. (2018).4. Polymer Chemistry (RSC).[4]

  • Hrobáriková, V., et al. (2010).2. The Journal of Organic Chemistry.[2]

Sources

Method

Application Note: Green Chemistry Synthesis Routes for 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole

Executive Summary The 2-substituted benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anticancer agents, antimicrobial drugs, and adenosine receptor li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-substituted benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anticancer agents, antimicrobial drugs, and adenosine receptor ligands[1],[2]. Specifically, the incorporation of a 1,4-dioxane moiety at the C2 position—yielding 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole—enhances the molecule's aqueous solubility and pharmacokinetic profile[3]. Traditionally, synthesizing these derivatives required the condensation of 2-aminothiophenols with pre-functionalized carboxylic acids or aldehydes under harsh, energy-intensive conditions using toxic solvents[4].

This application note details two field-proven, green chemistry protocols based on Cross-Dehydrogenative Coupling (CDC). By directly functionalizing the C(sp²)–H bond of benzothiazole and the C(sp³)–H bond of 1,4-dioxane, these routes eliminate the need for pre-functionalized starting materials, drastically reducing the E-factor and hazardous waste generation[5].

Mechanistic Insights: Cross-Dehydrogenative Coupling (CDC)

The core logic behind these green syntheses relies on a radical-mediated Minisci-type addition[5]. Rather than relying on stoichiometric halogenation or toxic transition metals, CDC utilizes catalytic earth-abundant metals (or metal-free conditions) alongside green oxidants to achieve direct C–H/C–H coupling[6].

Causality of the Reaction Cascade:

  • Radical Generation (HAT): An oxidant (such as tert-butyl hydroperoxide, TBHP, or potassium persulfate, K₂S₂O₈) undergoes homolytic cleavage to form highly reactive oxygen-centered radicals (e.g., t-BuO• or SO₄•⁻)[7],[5]. These radicals abstract an α-hydrogen from 1,4-dioxane via Hydrogen Atom Transfer (HAT), generating a nucleophilic α-oxyalkyl radical[5]. 1,4-dioxane is used in excess (often acting as the solvent) to drive this equilibrium and overcome its relatively high C–H bond dissociation energy[5].

  • Minisci-Type Addition: The electron-rich 1,4-dioxan-2-yl radical selectively attacks the electrophilic C2 position of the protonated or metal-activated benzothiazole ring[5].

  • Re-aromatization: The resulting nitrogen-stabilized radical cation intermediate undergoes rapid oxidation and deprotonation to restore aromaticity, yielding the final 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole product[5].

Mechanism Initiation Initiation: Oxidant Cleavage → t-BuO• / SO₄•⁻ Dioxane 1,4-Dioxane (Solvent/Reactant) Initiation->Dioxane Radical abstracts α-H Radical 1,4-Dioxan-2-yl Radical (Nucleophilic) Dioxane->Radical Hydrogen Atom Transfer (HAT) Adduct Radical Intermediate (Nitrogen-stabilized) Radical->Adduct Minisci-type Addition Benzothiazole Benzothiazole (Electrophilic) Benzothiazole->Adduct C2-Attack Product 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole (Final Product) Adduct->Product Oxidation & Deprotonation (Re-aromatization)

Mechanistic pathway of the cross-dehydrogenative coupling (CDC) reaction.

Comparative Analysis of Green Synthetic Routes

The following table summarizes the quantitative parameters of the two primary green methodologies for synthesizing 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole[7],[3].

ParameterProtocol A: Iron-Catalyzed α-ArylationProtocol B: Metal-Free Aqueous Synthesis
Catalyst FeF₂ (10 mol%)None (Metal-Free)
Oxidant TBHP (2.0 equiv)K₂S₂O₈ (2.0 equiv)
Solvent 1,4-Dioxane (Neat)H₂O / 1,4-Dioxane
Temperature 80–100 °C80 °C
Reaction Time 12–24 h6 h
Yield 59% (65 mg scale)67% (54.8 mg scale)
Green Metrics Earth-abundant metal, high atom economyAqueous medium, aerobic conditions
Reference Correa et al., 2015Zhao et al., 2019

Detailed Experimental Protocols

These protocols are engineered as self-validating systems. In-process controls and specific mechanistic rationales are embedded within the steps to ensure experimental trustworthiness and reproducibility.

Protocol A: Iron-Catalyzed Direct α-Arylation

This method utilizes an earth-abundant iron catalyst to facilitate the controlled homolytic cleavage of TBHP, offering a highly atom-economical route[5].

Materials:

  • Benzothiazole (0.50 mmol, 54 μL)

  • Iron(II) fluoride (FeF₂, 10 mol%, 0.05 mmol)

  • tert-Butyl hydroperoxide (TBHP, 5.0–6.0 M in decane, 2.0 equiv, 200 μL)

  • 1,4-Dioxane (1.0 mL, acts as both reactant and solvent)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction tube equipped with a magnetic stirring bar with FeF₂ (0.05 mmol). Evacuate and back-fill the tube with N₂ three times.

    • Causality: FeF₂ is a mild, redox-active Lewis acid. An inert atmosphere prevents premature quenching of the active Fe(II) species by atmospheric oxygen[5].

  • Reagent Addition: Introduce benzothiazole (54 μL) and 1,4-dioxane (1.0 mL) via syringe. Finally, add TBHP (200 μL) dropwise.

    • Causality: TBHP is the terminal oxidant. Dropwise addition prevents thermal runaway from rapid peroxide decomposition[5].

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80–100 °C for 12–24 hours.

  • In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc). The disappearance of the starting benzothiazole spot and the emergence of a new UV-active spot (Rf ~0.4) indicates successful coupling.

  • Quenching (Self-Validating Step): Cool to room temperature and quench with 1M NaOH or saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Validation: The cessation of effervescence confirms the complete neutralization of unreacted peroxides, ensuring safe downstream processing[3].

  • Purification: Extract the aqueous layer with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the product as a white solid (Yield: ~59%, 65 mg)[3].

Protocol B: Metal-Free K₂S₂O₈-Mediated Aqueous Synthesis

This protocol eliminates transition metals entirely, utilizing water as a green co-solvent and relying on the robust persulfate radical[7].

Materials:

  • Benzothiazole (0.50 mmol, 54 μL)

  • Potassium persulfate (K₂S₂O₈, 2.0 equiv, 1.0 mmol)

  • 1,4-Dioxane (Reactant/Co-solvent)

  • Deionized Water

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve K₂S₂O₈ (1.0 mmol) in a mixture of water and 1,4-dioxane.

    • Causality: Water solubilizes the inorganic persulfate, while dioxane serves as the organic substrate. Heating this mixture will thermally cleave the peroxide bond of K₂S₂O₈ to generate the SO₄•⁻ radical[7].

  • Reagent Addition: Add benzothiazole (0.50 mmol) to the stirring solution. The reaction is run under aerobic conditions (open to air).

    • Causality: Unlike the Fe-catalyzed method, this metal-free radical generation is robust enough to tolerate atmospheric oxygen, simplifying the setup[7].

  • Reaction: Heat the mixture to 80 °C for 6 hours.

  • In-Process Control: The reaction mixture will transition from colorless to a pale yellow hue as the nitrogen-stabilized radical intermediates form and re-aromatize into the conjugated product[7].

  • Workup & Purification: Extract the mixture with a green solvent such as ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to afford the product as a yellow solid (Yield: ~67%, 54.8 mg)[7].

Product Characterization (Self-Validation):

  • Appearance: White to pale yellow solid; Melting Point: 71–74 °C[7],[3].

  • ¹H NMR (500 MHz, CDCl₃/DMSO-d₆): A key diagnostic peak includes a doublet of doublets (dd) around δ 4.95–5.07 ppm (1H), corresponding to the highly deshielded chiral proton at the C2 position of the 1,4-dioxane ring adjacent to the benzothiazole core[7],[3].

References

  • K2S2O8-Mediated Hydroxyalkylation of Benzothiazoles with Alcohols in Aqueous Solution Source: ACS Omega (2019) URL:[Link]

  • Iron-Catalyzed Direct α-Arylation of Ethers with Azoles Source: Chemical Communications, RSC Publishing (2015) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole Synthesis

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals working on the late-stage C–H functionalization of azoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals working on the late-stage C–H functionalization of azoles. Synthesizing 2-(1,4-dioxan-2-yl)-1,3-benzothiazole via a Minisci-type radical coupling presents unique kinetic and thermodynamic challenges.

Below, we deconstruct the mechanistic causality behind common yield issues, provide field-proven troubleshooting FAQs, and outline a self-validating experimental protocol to ensure high-fidelity synthesis.

Mechanistic Causality & Reaction Logic

To successfully troubleshoot yield issues, one must first understand the dual-activation logic of the Minisci reaction. 1,4-Dioxane possesses a relatively strong C(sp³)–H bond (BDE ~93 kcal/mol), requiring a robust Hydrogen Atom Transfer (HAT) agent to generate the nucleophilic α-oxyalkyl radical[1]. Concurrently, 1,3-benzothiazole is an electron-rich azole compared to pyridine; it must be strictly protonated by a Brønsted acid to lower its Lowest Unoccupied Molecular Orbital (LUMO), rendering it sufficiently electrophilic to accept the radical[2].

Mechanism Dioxane 1,4-Dioxane HAT HAT Agent (e.g., Photocatalyst) Dioxane->HAT Radical α-Oxyalkyl Radical (Nucleophilic) HAT->Radical -H• Adduct Radical Cation Intermediate Radical->Adduct BTA 1,3-Benzothiazole Acid Brønsted Acid (e.g., TFA) BTA->Acid ProtonatedBTA Protonated Benzothiazole (Electrophilic) Acid->ProtonatedBTA +H+ ProtonatedBTA->Adduct Addition Oxidation Oxidation & Deprotonation (-e-, -H+) Adduct->Oxidation Product 2-(1,4-Dioxan-2-yl)- 1,3-benzothiazole Oxidation->Product

Logical mechanistic pathway of the Minisci coupling between 1,4-dioxane and 1,3-benzothiazole.

Troubleshooting FAQs

Q1: My reaction shows low conversion of 1,3-benzothiazole despite prolonged reaction times. How can I improve the yield? A: Low conversion in this specific coupling is almost always a failure of either radical flux or heteroarene activation.

  • The Causality: 1,3-Benzothiazole is less basic than standard Minisci substrates like quinoline. If the pH of your reaction is not low enough, the benzothiazole remains unprotonated, keeping its LUMO too high for the nucleophilic α-oxyalkyl radical to attack[2].

  • Actionable Solution: Increase your Brønsted acid equivalents. Ensure you are using at least 1.5 to 2.0 equivalents of Trifluoroacetic Acid (TFA). If using a thermal persulfate method, switch to a more efficient HAT system, such as a photogenerated chlorine radical system using FeCl₃[3] or a visible-light photoredox protocol[1].

Q2: I am observing significant byproducts and a poor mass balance. What causes this degradation? A: Poor mass balance in ether-based Minisci reactions stems from two competing side reactions: overoxidation and radical homocoupling.

  • The Causality: The target product, 2-(1,4-dioxan-2-yl)-1,3-benzothiazole, contains an electron-rich ether linkage that is highly susceptible to further oxidation by harsh chemical oxidants (e.g., excess K₂S₂O₈ at 80°C). Furthermore, if the steady-state concentration of the dioxanyl radical is too high, the radicals will dimerize rather than couple with the heteroarene[4]. Dissolved oxygen can also intercept the radical to form peroxyl species, leading to ring-opening.

  • Actionable Solution: Transition from thermal to photocatalytic conditions to ensure a controlled, low-concentration radical flux. Thoroughly degas your 1,4-dioxane via the freeze-pump-thaw method prior to the reaction. Use 1,4-dioxane as the bulk solvent to maintain pseudo-first-order kinetics favoring heteroarene addition.

Q3: How do I choose the optimal catalytic system for scaling up this synthesis? A: The choice depends on your tolerance for metal residues and available equipment. We strongly recommend moving away from classical thermal conditions due to their detrimental impact on yield. See the quantitative comparison below to guide your selection.

Quantitative Data: Minisci Condition Comparison
MethodCatalyst / OxidantAcid AdditiveTempTypical YieldPrimary Drawback
Thermal Persulfate K₂S₂O₈ / AgNO₃H₂SO₄70–80°C30–45%High overoxidation; harsh thermodynamic conditions degrade the ether ring.
Visible-Light Photoredox Ir(ppy)₃ or Ru(bpy)₃TFART65–80%Requires expensive transition-metal photocatalysts[1].
Iron-Catalyzed LMCT FeCl₃TFART60–75%Requires specific high-intensity UV/LED wavelengths (e.g., 365 nm)[3].
Metal-Free Photochemical Benzoyl Peroxide (BPO)TFART70–85%Requires rigorous degassing to prevent peroxide quenching[4].

Self-Validating Experimental Protocol: Photocatalytic Minisci Coupling

To maximize yield and reproducibility, we recommend the metal-free, visible-light-catalyzed intermolecular HAT process utilizing BPO and TFA[4]. This protocol is designed as a self-validating system, meaning you can verify the success of the reaction at intermediate stages without waiting for final isolation.

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried, 50 mL quartz reaction tube equipped with a magnetic stir bar, add 1,3-benzothiazole (0.2 mmol, 1.0 equiv) and Benzoyl Peroxide (BPO) (0.3 mmol, 1.5 equiv).

  • Solvent Addition & Degassing: Add 1,4-dioxane (1.0 mL) and H₂O (1.0 mL). Critical Step: Degas the mixture by sparging with dry Argon for 15 minutes. Oxygen must be excluded to prevent the formation of peroxyl radicals.

  • Acidification: Inject Trifluoroacetic Acid (TFA) (0.023 mL, 1.5 equiv) dropwise under an Argon atmosphere.

  • Reaction Execution: Seal the tube and irradiate the mixture using a 10 W White LED (or 455 nm Blue LED depending on the specific photosensitizer used) at room temperature for 10 to 24 hours.

  • Quenching & Workup: Dilute the mixture with dichloromethane (5 mL) and quench slowly with saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases (neutralizing the TFA). Extract the aqueous layer with dichloromethane (3 × 5 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Step1 1. Reagent Preparation Add Benzothiazole & BPO to Quartz Tube Step2 2. Degassing Add 1,4-dioxane/H2O & Sparge with Argon Step1->Step2 Step3 3. Acidification Add TFA (1.5 equiv) to lower LUMO Step2->Step3 Step4 4. Reaction Execution Irradiate (White/Blue LED) at RT Step3->Step4 Step5 5. Quenching & Workup Neutralize with NaHCO3, Extract with DCM Step4->Step5 Step6 6. Self-Validation Check crude 1H NMR (~5.45 ppm) Step5->Step6

Step-by-step experimental workflow for the photocatalytic synthesis of the target molecule.

Protocol Self-Validation Checkpoints
  • In-Process TLC: The protonated benzothiazole will streak heavily on standard silica TLC plates. Ensure you run your TLC aliquots through a miniature basic alumina plug or neutralize with a drop of Et₃N before spotting to get an accurate reading of conversion.

  • Crude ¹H NMR Verification: Before proceeding to column chromatography, take a crude ¹H NMR in CDCl₃. Look for a diagnostic doublet of doublets (dd) at approximately δ 5.45 ppm. This signal corresponds to the methine proton on the 1,4-dioxane ring adjacent to the newly formed C–C bond[4]. If this peak is absent, the HAT process failed, and you should re-evaluate your light source and degassing technique.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Preclinical Formulation Support Welcome to the Technical Support Center. This guide addr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Preclinical Formulation Support

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges associated with 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole , a highly lipophilic heterocyclic compound. As a planar, aromatic molecule lacking ionizable functional groups at physiological pH, this compound frequently exhibits "brick dust" (high crystal lattice energy) and "grease ball" (high lipophilicity) behaviors in aqueous media [1].

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting protocols for in vitro and in vivo applications.

Part 1: Physicochemical Diagnostics (The "Why")

Before attempting to solubilize 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole, it is critical to understand the causality behind its precipitation:

  • Lack of Ionizability: The nitrogen atom in the 1,3-benzothiazole core has a pKa of approximately 1.2. At physiological pH (7.4), the molecule is entirely neutral. Do not waste time adjusting the buffer pH ; salt formation is thermodynamically impossible for this specific derivative [2].

  • Solvent-Shift Nucleation: The 1,4-dioxane ring provides hydrogen bond acceptors (ether oxygens) but no donors. When diluted from a DMSO stock into an aqueous buffer, the rapid depletion of the organic solvation shell causes immediate hydrophobic collapse and π−π stacking of the benzothiazole cores, leading to micro-precipitation [1].

  • Apparent vs. Thermodynamic Solubility: Many researchers mistake a colloidal suspension (which scatters light and inflates assay readouts) for true thermodynamic solution. True solubility requires disruption of the crystal lattice and stable aqueous solvation.

SolubilityDecision Start Compound: 2-(1,4-Dioxan-2-yl)- 1,3-benzothiazole CheckIon Is it ionizable at physiological pH? Start->CheckIon NoIon No (pKa < 2) Highly Lipophilic CheckIon->NoIon Analyze Structure AssayType Assay Type? NoIon->AssayType InVitro In Vitro / Cell-Based AssayType->InVitro InVivo In Vivo / Animal AssayType->InVivo Cosolvent Co-solvent (DMSO < 1%) + Tween 80 / BSA InVitro->Cosolvent Low Conc. (<10 µM) Cyclodextrin HP-β-CD Complexation (10-20% w/v) InVitro->Cyclodextrin High Conc. (>10 µM) InVivo->Cyclodextrin IV/IP route Lipid Lipid-based Formulation (SEDDS) or Nanosuspension InVivo->Lipid Oral route

Decision tree for selecting a solubilization strategy based on assay requirements.

Part 2: Troubleshooting Guides & FAQs

Issue 1: "My compound crashes out immediately when added to cell culture media."

Q: I prepared a 10 mM stock in 100% DMSO. When I dilute it 1:1000 into DMEM (final 10 µM, 0.1% DMSO), I see a cloudy precipitate. How do I fix this? A: You are experiencing solvent-shift precipitation. The localized concentration of the compound at the pipette tip exceeds its nucleation threshold before it can disperse.

  • Solution 1 (Step-down Dilution): Never dilute directly from 100% DMSO to 0.1% in one step. Create an intermediate working stock (e.g., 1 mM in 50% DMSO / 50% PEG-400), then add this dropwise to the media while vortexing vigorously.

  • Solution 2 (Protein Binding): Ensure your media contains at least 5-10% Fetal Bovine Serum (FBS) or 0.1% Bovine Serum Albumin (BSA) before adding the compound. The hydrophobic pockets of albumin act as a "sink" to chaperone the lipophilic benzothiazole molecule, preventing self-aggregation.

Issue 2: "I am getting highly variable IC50 values in my biochemical assays."

Q: My enzyme inhibition assay shows an IC50 of 50 nM one day, and 500 nM the next. The dose-response curve is bell-shaped or erratic. A: Erratic dose-response curves are the hallmark of colloidal aggregation. Benzothiazole derivatives frequently form nano-aggregates (100-500 nm) in aqueous buffers that sequester the active monomer and can non-specifically inhibit enzymes via steric occlusion [3].

  • Validation Step: Run your highest assay concentration through Dynamic Light Scattering (DLS). If you see a peak >50 nm, you have aggregates, not a solution.

  • Solution: Add a non-ionic surfactant. Supplement your assay buffer with 0.01% - 0.05% Tween-20, Tween-80, or CHAPS [1]. This concentration is usually below the critical micelle concentration (CMC) but sufficient to disrupt compound-compound π−π stacking.

Issue 3: "I need to dose mice at 10 mg/kg intravenously, but it won't dissolve."

Q: I cannot use high DMSO or Tween-80 for IV injection due to toxicity. How can I formulate this for in vivo pharmacokinetics? A: For systemic in vivo dosing of neutral, lipophilic molecules, inclusion complexation with Hydroxypropyl- β -Cyclodextrin (HP- β -CD) is the gold standard [1][4]. The hydrophobic benzothiazole core inserts into the lipophilic cavity of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility. See the protocol below.

Part 3: Verified Experimental Protocols

Protocol A: HP- β -CD Inclusion Complexation (In Vivo Formulation)

This protocol establishes a self-validating system to ensure you have created a true thermodynamic inclusion complex, rather than a suspension of micro-crystals.

Materials:

  • 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole (API)

  • Hydroxypropyl- β -Cyclodextrin (HP- β -CD, e.g., Kleptose® or Trappsol®)

  • Sterile Saline (0.9% NaCl) or PBS (pH 7.4)

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile saline. Stir until completely clear.

  • API Addition: Add the solid 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole at a target concentration of 2 mg/mL. Do not use an organic solvent stock for this step; use the dry powder.

  • Equilibration (Critical Step): Place the vial in a thermomixer or shaking incubator at 37°C and 800 RPM for 48 to 72 hours . Inclusion complexation is an equilibrium-driven process and is kinetically slow for rigid aromatic systems [1].

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any uncomplexed API. Alternatively, filter through a 0.22 µm PVDF syringe filter.

  • Validation: Quantify the concentration of the API in the clear supernatant using HPLC-UV. Never assume the target concentration was reached without analytical verification.

CDWorkflow Step1 1. Vehicle Prep 20% w/v HP-β-CD in Saline Step2 2. API Addition Add dry powder (Target: 2 mg/mL) Step1->Step2 Step3 3. Equilibration Shake at 37°C for 48-72 hours Step2->Step3 Step4 4. Separation Centrifuge 10,000g or Filter 0.22 µm Step3->Step4 Step5 5. Validation HPLC/UV quant of supernatant Step4->Step5

Workflow for the preparation and validation of HP-β-CD inclusion complexes.

Part 4: Quantitative Data & Excipient Tolerability

When optimizing your formulation, you must balance the solubility enhancement against the biological tolerability of the excipients. The table below summarizes the maximum recommended limits for common solubilizers based on assay type.

Table 1: Maximum Tolerable Excipient Limits for Biological Assays

Excipient / SolubilizerMechanism of ActionMax Conc. (In Vitro / Cell Culture)Max Conc. (In Vivo / IV Route)Notes & Causality
DMSO Co-solvency (Dielectric shift) 0.5% (v/v) 5.0% (v/v)>1% causes cellular toxicity and membrane permeabilization in vitro.
Tween 80 Micellar encapsulation 0.05% (v/v) 2.0% (v/v)High concentrations can strip cell membranes and cause hemolysis in vivo.
HP- β -CD Inclusion complexation 2.0% (w/v) 20.0% (w/v)Highly tolerated systemically; excreted unchanged by the kidneys.
PEG-400 Co-solvency (H-bonding) 1.0% (v/v) 30.0% (v/v)Viscous; rapid injection can cause precipitation at the injection site.

Table 2: Diagnostic Matrix for 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole

ParameterValue / StatusFormulation Implication
Ionizable Groups None (Neutral at pH 1-10)pH adjustment and salt formation are ineffective.
LogP (Estimated) 2.5 - 3.5Highly lipophilic; prone to non-specific binding to plastics.
H-Bond Donors 0Relies entirely on external solvation networks.
H-Bond Acceptors 3 (Thiazole N, Dioxane Ox2)Can interact with protic co-solvents (Ethanol, PEG).

References

  • Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug-Dev. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. PMC. Retrieved from[Link]

Troubleshooting

Technical Support Center: 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole Formulation &amp; Troubleshooting Guide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole . Fused-ring heterocycles frequently present significant formulation hurdles. This document bypasses generic advice to provide mechanistic insights, self-validating protocols, and targeted troubleshooting for in vitro and in vivo applications.

Mechanistic Overview & Solubility Profile

2-(1,4-Dioxan-2-yl)-1,3-benzothiazole presents a classic solubility paradox. The planar benzothiazole core drives strong intermolecular π−π stacking in the solid state, making the molecule highly hydrophobic and resistant to aqueous solvation[1]. While the 1,4-dioxane substituent introduces localized hydrogen-bond accepting capacity, it is thermodynamically insufficient to disrupt the bulk hydrogen-bond network of water. Consequently, researchers frequently encounter rapid precipitation when transitioning from organic stock solutions to aqueous assay buffers[2].

To optimize your experimental design, consult the empirical solubility profile below.

Table 1: Solvent Compatibility and Mechanistic Rationale
SolventClassificationSolubility LevelMechanistic Rationale
Dimethyl Sulfoxide (DMSO) Polar AproticHigh (>50 mM)Disrupts the crystal lattice; strongly solvates the polarizable sulfur/nitrogen of the core and the dioxane oxygen[3].
1,4-Dioxane Non-polar / EtherHigh (>50 mM)Operates on the "like dissolves like" principle; highly thermodynamically compatible with the 1,4-dioxan-2-yl moiety[3].
Ethanol / Methanol Polar ProticModerate (1-10 mM)Sufficient for intermediate dilutions, but protic hydrogen bonding competes with the compound's self-association.
Aqueous Buffers (pH 4-9) Polar ProticVery Low (<0.1 mM)The high dielectric constant of water forces hydrophobic collapse, excluding the planar core and causing rapid aggregation[2].

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately upon addition to cell culture media, even when using a DMSO stock? A: This is caused by the "solvent-shift effect." When a highly concentrated DMSO stock is introduced into an aqueous environment, the DMSO rapidly diffuses into the bulk water. The local dielectric constant drops instantaneously, stripping the solvation shell from the benzothiazole core. Because the compound lacks strongly ionizable groups, it cannot remain solvated and aggregates via hydrophobic interactions[2].

Q2: Since the compound has a dioxane ring, can I just use 1,4-Dioxane instead of DMSO for my biological assays? A: While 1,4-Dioxane is an excellent solvent for this specific derivative due to structural homology, it is highly toxic to cells and can strip plasticizers from standard polystyrene culture ware. DMSO remains the gold standard for in vitro assays, provided the final concentration is strictly maintained below 0.5% (v/v) to prevent cytotoxicity[2].

Q3: Will adjusting the pH of my buffer help increase solubility? A: No. Unlike benzothiazole derivatives with sulfonamide or carboxylic acid groups, 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole lacks functional groups that ionize within a physiological pH range (pH 4–9)[1]. The benzothiazole nitrogen is only very weakly basic (pKa < 2). Solubilization must rely on co-solvents, surfactants, or macrocyclic carriers rather than pH manipulation.

Troubleshooting Guides & Validated Protocols

Workflow A: Preventing Precipitation in In Vitro Aqueous Assays

Objective: Achieve a stable 10 µM working concentration in aqueous media without precipitation. Causality: Stepwise dilution prevents local supersaturation, while maintaining DMSO ≤ 0.5% prevents cellular toxicity.

  • Primary Stock Preparation: Dissolve the lyophilized compound in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously for 60 seconds.

    • Self-Validation: The solution must be optically clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes[1].

  • Intermediate Serial Dilution: Dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM intermediate stock.

    • Causality: Adding a 10 mM stock directly to water creates a massive concentration gradient, guaranteeing immediate precipitation.

  • Aqueous Integration: Pre-warm the aqueous assay buffer to 37°C. While vortexing the buffer, add the 1 mM intermediate stock dropwise to achieve the final 10 µM concentration (1:100 dilution). This results in a final DMSO concentration of 1.0%. If your cells are sensitive, perform an additional intermediate dilution to reach ≤ 0.5% DMSO[2].

  • Self-Validation Check (Centrifugation): Transfer 1 mL of the final aqueous solution to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white or translucent pellet is visible, the compound has precipitated. You must either lower the final concentration or proceed to Workflow B.

Workflow B: Enhancing Solubility for In Vivo / High-Concentration Formulations

Objective: Formulate >1 mM aqueous solutions using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Causality: HP-β-CD features a hydrophobic cavity that encapsulates the lipophilic benzothiazole core, while its hydrophilic exterior maintains aqueous solubility[4].

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline or PBS.

  • Solvent Evaporation Method: Dissolve 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole in a volatile organic solvent (e.g., Dichloromethane/Methanol 1:1). Add this organic solution dropwise to the aqueous HP-β-CD solution.

  • Complexation: Stir the biphasic mixture uncovered in a fume hood at 40°C until the volatile organic solvent completely evaporates (typically 2-4 hours).

  • Self-Validation Check (Filtration): Pass the resulting aqueous solution through a 0.22 µm syringe filter. Measure the concentration of the filtrate via UV-Vis or HPLC. If the concentration matches your theoretical yield, the inclusion complex was successfully formed and no compound was lost to precipitation[4].

Workflows & Visualizations

G Start Compound Precipitates in Aqueous Buffer CheckDMSO Check Final DMSO % Is it > 1%? Start->CheckDMSO ReduceDMSO Reduce DMSO to ≤ 0.5% Use Serial Dilution CheckDMSO->ReduceDMSO Yes AddSurfactant Add Surfactant (e.g., 0.1% Tween-80) CheckDMSO->AddSurfactant No CheckSol Check Solubility (Visually & Centrifugation) ReduceDMSO->CheckSol AddSurfactant->CheckSol Success Proceed with Assay CheckSol->Success Clear/No Pellet Cyclodextrin Formulate with HP-β-Cyclodextrin CheckSol->Cyclodextrin Cloudy/Pellet Cyclodextrin->Success

Decision tree for troubleshooting benzothiazole precipitation in aqueous buffers.

G Stock 10 mM Stock in 100% DMSO Dilution Intermediate Dilution (e.g., 1 mM in DMSO) Stock->Dilution Serial Dilution Aqueous Direct Addition to Aqueous Buffer Dilution->Aqueous Direct Drop Formulation Pre-complexation (HP-β-CD Carrier) Dilution->Formulation Carrier Addition Precipitation Solvent Shift Effect (Hydrophobic Aggregation) Aqueous->Precipitation Local Supersaturation Stable Stable Aqueous Working Solution Formulation->Stable Solvation Shielding

Mechanistic pathway of solvent-shift precipitation versus cyclodextrin encapsulation.

References

  • M.A. I., et al. "Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins." Journal of Molecular Liquids / PMC.[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole

Welcome to the technical support center dedicated to the synthesis of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our focus is on navigating the complexities of this specific synthesis, which involves the classic benzothiazole formation pathway while accommodating the unique chemical properties of the 1,4-dioxane moiety.

Section 1: Reaction Fundamentals and Mechanism

The synthesis of 2-substituted benzothiazoles predominantly proceeds via the condensation of 2-aminothiophenol with a suitable carbonyl-containing compound—in this case, an equivalent of 1,4-dioxane-2-carbaldehyde. The reaction follows a well-established three-step sequence:

  • Schiff Base Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde, forming a carbinolamine intermediate that subsequently dehydrates to yield a Schiff base (imine).

  • Intramolecular Cyclization: The thiol group then performs a nucleophilic attack on the imine carbon, leading to the formation of a non-aromatic benzothiazoline intermediate.[1]

  • Oxidative Aromatization: The final and often rate-determining step is the oxidation of the benzothiazoline ring to the stable, aromatic 2-substituted benzothiazole. This step is crucial for driving the reaction to completion.[1][2]

ReactionMechanism Reactants 2-Aminothiophenol + 1,4-Dioxane-2-carbaldehyde SchiffBase Schiff Base (Imine Intermediate) Reactants->SchiffBase - H₂O Benzothiazoline Benzothiazoline Intermediate SchiffBase->Benzothiazoline Intramolecular Cyclization Product 2-(1,4-Dioxan-2-yl) -1,3-benzothiazole Benzothiazoline->Product Oxidation (-2H)

Caption: General reaction mechanism for benzothiazole formation.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My reaction is resulting in a very low yield or no product at all.

This is the most common issue and can be attributed to several factors, primarily related to starting material quality and suboptimal reaction conditions.

  • Potential Cause A: Poor Quality of 2-Aminothiophenol.

    • Explanation: 2-Aminothiophenol is highly susceptible to atmospheric oxidation, which leads to the formation of the corresponding disulfide (2,2'-disulfanediyldianiline).[2][3] This disulfide is unreactive in the desired pathway, effectively removing your starting material from the reaction and significantly reducing the yield.

    • Solutions:

      • Use Fresh Starting Material: Always use 2-aminothiophenol from a freshly opened bottle or purify older material by distillation under reduced pressure before use.[3][4]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation during the experiment.[2][3] This is one of the most effective measures to improve yield.

  • Potential Cause B: Inefficient Cyclization or Oxidation.

    • Explanation: The reaction can stall at the benzothiazoline intermediate stage if the final oxidation step is inefficient.[1][2] This is particularly true if the reaction conditions are too mild or if no suitable oxidant is present.

    • Solutions:

      • Introduce an Oxidant: While atmospheric oxygen can be sufficient, especially when heating in a solvent like DMSO, explicitly adding an oxidant can drive the reaction to completion.[1][5] A highly effective system is a combination of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol.[2][6][7]

      • Optimize Temperature: If the reaction is stalling at room temperature, gradually increasing the heat (e.g., to 50-80 °C or reflux) can provide the necessary activation energy for the final aromatization step.[3]

  • Potential Cause C: Unsuitable Catalyst or Solvent.

    • Explanation: The choice of catalyst and solvent is critical and often substrate-dependent.[2] An inappropriate system may fail to activate the reactants sufficiently or may even promote side reactions. The 1,4-dioxane ring may be sensitive to very harsh acidic conditions, such as prolonged heating in concentrated polyphosphoric acid (PPA).

    • Solutions:

      • Catalyst Screening: Screen a variety of catalysts. For this substrate, milder acid catalysts are recommended. Options include Amberlite IR-120 resin (a reusable green catalyst), samarium triflate, or catalytic amounts of iodine.[2][5][6]

      • Solvent Choice: Ethanol is a good starting point for acid-catalyzed reactions.[6] Dimethyl sulfoxide (DMSO) can serve as both a solvent and an oxidant, making it an excellent choice for catalyst-free systems, though it requires higher temperatures.[1][5]

Problem 2: My reaction mixture is turning dark brown or black and forming a tar-like substance.

  • Explanation: This is a strong indicator of the oxidation and subsequent polymerization of 2-aminothiophenol.[4] This process consumes the starting material and makes product purification extremely difficult.

  • Solutions:

    • Strict Inert Atmosphere: This is the most critical step to prevent polymerization. Ensure your glassware is oven-dried and the reaction is thoroughly purged with nitrogen or argon before and during the reaction.

    • Lower Reaction Temperature: High temperatures can accelerate decomposition and polymerization. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[8]

    • Check Purity of Aldehyde: Ensure the 1,4-dioxane-2-carbaldehyde (or its precursor) is pure and free of acidic impurities that could catalyze polymerization.

Problem 3: My TLC analysis shows multiple spots, including one that I suspect is the benzothiazoline intermediate.

  • Explanation: Observing a persistent intermediate spot on TLC that does not convert to the final product confirms that the reaction is stalling at the benzothiazoline stage. This is a classic sign of inefficient oxidation.[4]

  • Solutions:

    • Introduce Air/Oxygen: If working under a strictly inert atmosphere, try opening the reaction to the air (while stirring) once the starting materials have been consumed (as indicated by TLC). Atmospheric oxygen is often a sufficient and mild oxidant.[1]

    • Add a Chemical Oxidant: If air is insufficient, add a mild oxidant. A few crystals of iodine (I₂) can effectively catalyze the aromatization.[5] Alternatively, the H₂O₂/HCl system can be employed post-cyclization.[6]

    • Switch to an Oxidizing Solvent: Rerunning the reaction in DMSO at an elevated temperature (e.g., 100-120 °C) can facilitate both the cyclization and the oxidation in a single step.[9]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best starting material to introduce the 1,4-dioxan-2-yl group?

While 1,4-dioxane-2-carbaldehyde is the direct precursor, it may be prone to instability or self-polymerization. A more robust and practical approach is to use a protected form, such as its diethyl or dimethyl acetal: 2-(dimethoxymethyl)-1,4-dioxane . The acetal can be hydrolyzed in situ under mild acidic conditions to generate the aldehyde, which is immediately consumed in the reaction. This strategy prevents the degradation of the sensitive aldehyde.

Q2: How do I choose the optimal catalyst for this specific synthesis?

Given the potential sensitivity of the dioxane ring's ether linkages to strong acids, milder catalytic systems are preferable. A screening approach is highly recommended.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
H₂O₂/HCl [6]Ethanol, Room TempHigh efficiency, short reaction times, mild temperature.Requires careful control of reagent stoichiometry.
Amberlite IR-120 [6]Ethanol, RefluxEnvironmentally friendly, reusable, simple work-up (filtration).May require higher temperatures and longer reaction times.
Samarium Triflate [2]Aqueous MediumReusable, performs well in "green" solvents.[5]May be more expensive than other options.
Iodine (catalytic) [5]DMF or Ethanol, RT to 80°CMild, inexpensive, also aids in the final oxidation step.Can sometimes lead to colored impurities if not used catalytically.
None (Air/DMSO) [9]DMSO, 100-140 °CSimple, catalyst-free system where DMSO acts as the oxidant.High temperatures may not be suitable for all substrates.

Q3: How can I effectively monitor the reaction's progress?

Thin-layer chromatography (TLC) is the most effective method.[3]

  • Setup: Use a silica gel plate. A good starting eluent system is 30-50% Ethyl Acetate in Hexanes.

  • Lanes: Spot the 2-aminothiophenol, the aldehyde/acetal, a co-spot of both, and the reaction mixture.

  • Visualization: Use a UV lamp (254 nm). The benzothiazole product is typically highly UV-active. You can also use an iodine chamber for visualization.[3]

  • Interpretation: A successful reaction will show the consumption of the starting materials and the appearance of a new, typically lower Rf, spot for the product.

Section 4: Experimental Protocols and Optimization Workflow

Protocol 1: General Procedure for the Synthesis of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole using H₂O₂/HCl

This protocol is a robust starting point based on a highly efficient and mild catalytic system.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 mmol, 1.0 eq) and 2-(dimethoxymethyl)-1,4-dioxane (1.0 mmol, 1.0 eq) in ethanol (5-10 mL).

  • Reagent Addition: At room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol, 6.0 eq) to the stirred solution. Following this, add concentrated hydrochloric acid (HCl) (approx. 3.0 mmol, 3.0 eq) dropwise. Note: A 1:1:6:3 molar ratio of 2-aminothiophenol:aldehyde equivalent:H₂O₂:HCl has been found to be optimal for many substrates.[6][7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor its progress every 15-30 minutes by TLC. The reaction is often complete within 45-60 minutes.[6]

  • Work-up: Once the reaction is complete, quench the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral (~7).

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[2]

Optimization Workflow Diagram

The following diagram outlines a logical workflow for optimizing the reaction if the initial protocol provides unsatisfactory results.

OptimizationWorkflow Start Start with Protocol 1 (H₂O₂/HCl) CheckYield Assess Yield & Purity Start->CheckYield LowYield Low Yield? CheckYield->LowYield Purity < 90% Success Optimized Conditions Achieved CheckYield->Success Purity ≥ 90% InertAtmosphere Implement Strict Inert Atmosphere (N₂/Ar) LowYield->InertAtmosphere Yes LowYield->Success No CheckPurity Verify Starting Material Purity InertAtmosphere->CheckPurity CatalystScreen Screen Alternative Catalysts (Amberlite, I₂, etc.) CheckPurity->CatalystScreen TempScreen Optimize Temperature (0°C to Reflux) CatalystScreen->TempScreen SolventScreen Test Alternative Solvents (DMSO, DMF, Water) TempScreen->SolventScreen SolventScreen->CheckYield Re-assess TroubleshootingFlowchart Start Problem Observed ProblemType What is the primary issue? Start->ProblemType LowYieldCause Any dark color/tar? ProblemType->LowYieldCause Low Yield StalledReaction Intermediate on TLC? ProblemType->StalledReaction Multiple Spots/Impurities Sol_Oxidation Issue: Starting Material Oxidation 1. Use Fresh 2-Aminothiophenol 2. Run under Inert Atmosphere ProblemType->Sol_Oxidation Dark/Tarry Mixture LowYieldCause->Sol_Oxidation Yes Sol_Conditions Issue: Suboptimal Conditions 1. Screen Catalysts (milder acids) 2. Optimize Temperature/Solvent LowYieldCause->Sol_Conditions No StalledReaction->Sol_Conditions No Sol_Aromatization Issue: Inefficient Oxidation 1. Introduce Air/O₂ 2. Add catalytic I₂ or H₂O₂ StalledReaction->Sol_Aromatization Yes

Caption: Troubleshooting flowchart for common synthesis issues.

References

  • 4

  • 8

  • 2

  • 1

  • 3

  • [Synthesis of substituted benzo[b]o[1][4]xazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry]([Link])

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges presented by 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges presented by 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole . This molecule presents a dual challenge: a highly hydrophobic, UV-active benzothiazole ring containing a basic nitrogen, coupled with a hydrophilic, oxidation-prone 1,4-dioxane moiety.

The following sections bypass generic advice to focus on the exact physicochemical causality of your chromatographic issues, providing self-validating workflows to ensure absolute data integrity.

System Diagnostics & Troubleshooting Workflow

Before altering your method chemistry, use the following logical diagnostic tree to isolate whether your issue stems from stationary phase interactions, sample degradation, or mobile phase mismatch.

TroubleshootingFlow Start Analyze Chromatogram: 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole Tailing Issue: Severe Peak Tailing? Start->Tailing Degradation Issue: Ghost Peaks / Degradation? Start->Degradation Resolution Issue: Poor Resolution? Start->Resolution Silanol Root Cause: Silanol Interaction (Benzothiazole Nitrogen) Tailing->Silanol Yes FixTailing Action: Lower pH < 3.0 or use end-capped C18 Silanol->FixTailing Peroxide Root Cause: Dioxane Ring Oxidation (Peroxide Formation) Degradation->Peroxide Yes FixDegradation Action: Use fresh solvents & amber autosampler vials Peroxide->FixDegradation Polar Root Cause: Polar Impurity Mismatch Resolution->Polar Yes FixResolution Action: Use Polar-Embedded Column Optimize Gradient Polar->FixResolution

Diagnostic workflow for 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole HPLC troubleshooting.

Core Troubleshooting Guides (FAQs)

Q1: Why is my target peak exhibiting severe tailing (Asymmetry Factor > 2.0)? Causality: The primary cause of peak tailing for this compound is secondary interaction with the stationary phase[1]. While the molecule is retained via hydrophobic interactions, the basic nitrogen on the benzothiazole ring interacts with ionized residual silanol groups (-Si-O⁻) on the silica surface. Because low-purity silica has a pKa of 4–5, running a mobile phase at pH > 6 causes these silanols to fully ionize, acting as strong cation-exchange sites that drag the basic analyte[2]. Solution: You must suppress silanol ionization. Lower the mobile phase pH to < 3.0 using 0.1% formic acid or phosphoric acid to ensure full protonation of the silanol groups (-Si-OH)[3]. If low pH is not viable, switch to an end-capped or polar-embedded C18 column[1].

Q2: I am observing ghost peaks and a gradual decrease in analyte peak area over a 24-hour sequence. What is happening? Causality: The 1,4-dioxane moiety is highly susceptible to auto-oxidation, forming hydroperoxides when exposed to ambient light and dissolved oxygen. Furthermore, benzothiazole derivatives can undergo photolytic degradation in aqueous media[4]. These degradation products elute as ghost peaks, often earlier in the chromatogram due to increased polarity. Solution: Use fresh, peroxide-free HPLC-grade solvents[5]. Purge your aqueous mobile phase with nitrogen, and always store prepared samples in amber autosampler vials to block photolytic pathways[4].

Q3: How do I optimize UV detection when 1,4-dioxane has no chromophore? Causality: While pure 1,4-dioxane requires far-UV detection (190-230 nm)[5] or GC analysis, your target molecule is conjugated. The benzothiazole ring acts as a powerful chromophore. Solution: Do not attempt to detect the dioxane ring. Set your UV/Vis detector to the λmax of the benzothiazole moiety, which typically exhibits strong absorption bands at 240 nm and 280 nm,[6]. Monitoring at 280 nm provides excellent sensitivity while avoiding baseline noise from organic modifiers.

Quantitative Data: Column & Mobile Phase Optimization

To facilitate rapid method development, the following tables summarize the quantitative impact of pH and stationary phase chemistry on the chromatography of benzothiazole derivatives.

Table 1: Quantitative Impact of Mobile Phase pH on Peak Symmetry
Mobile Phase pHSilanol Ionization StateBenzothiazole N StateExpected Tailing Factor (Tf)Resolution from Polar Impurities
7.0 Fully Ionized (-Si-O⁻)Neutral> 2.5 (Severe Tailing)Poor
4.5 Partially IonizedPartially Protonated1.8 - 2.2 (Moderate)Moderate
2.5 Fully Protonated (-Si-OH)Fully Protonated1.0 - 1.1 (Symmetric)Excellent
Table 2: Stationary Phase Chemistry Comparison
Column ChemistryMechanism of ActionSuitability for AnalyteExpected Outcome
Standard C18 Pure hydrophobic retentionLowPeak tailing, broad peaks due to unshielded silanols.
End-capped C18 Chemical deactivation of silanolsHighImproved symmetry, standard retention profile.
Polar-embedded C18 Internal polar group shields silanolsVery HighExcellent symmetry, enhanced retention of the dioxane moiety.

Self-Validating Experimental Protocols

To ensure scientific rigor, do not assume a fix has worked without internal controls. Use the following self-validating protocols to confirm the root causes of your chromatographic issues.

Protocol 1: System Suitability and Silanol Activity Test

Objective: Differentiate between physical column degradation (e.g., a blocked frit) and chemical silanol interactions[2].

  • Mobile Phase Prep: Prepare an unbuffered isocratic mobile phase (e.g., 50:50 Acetonitrile:Water).

  • Neutral Marker Injection: Inject 5 µL of a neutral marker like Toluene.

    • Self-Validation Check: Calculate the Asymmetry Factor (As). If Toluene As > 1.2, the column has a physical void. Replace the column. If Toluene As ≤ 1.2, the physical bed is intact; proceed to Step 3.

  • Analyte Injection (Unbuffered): Inject 5 µL of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole.

    • Self-Validation Check: If the target peak As > 2.0, chemical silanol interaction is confirmed.

  • pH Adjustment: Modify the aqueous phase to pH 2.5 using 0.1% Formic Acid. Re-equilibrate for 20 column volumes.

  • Analyte Injection (Buffered): Re-inject the target analyte.

    • Self-Validation Check: The As should now drop to ≤ 1.2. If tailing persists, the column chemistry is inherently incompatible; switch to a polar-embedded stationary phase[1].

Protocol 2: Sample Preparation & Anti-Oxidation Workflow

Objective: Prevent the auto-oxidation of the 1,4-dioxane moiety during autosampler residence time.

  • Solvent Purging: Sparge the aqueous mobile phase with Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Sample Diluent: Prepare the sample diluent using exclusively fresh, peroxide-free HPLC-grade solvents[5].

  • Light Protection: Transfer the prepared sample into an amber glass autosampler vial to prevent photolytic degradation of the benzothiazole ring[4].

  • Time-Course Validation: Program the HPLC sequence to inject the identical vial at t=0, t=12h, and t=24h.

    • Self-Validation Check: Calculate the Relative Standard Deviation (RSD) of the main peak area. An RSD < 2.0% confirms sample stability. The appearance of early-eluting peaks at t=24h validates that peroxide-mediated degradation was the root cause of prior ghost peaks.

References

  • - PharmaCores[3]

  • - RCI LABSCAN LIMITED[5] 3. - D-NB[4] 4. - Indian Journal of Pharmaceutical Sciences

  • - ACE HPLC[2] 6. - Analyst (RSC Publishing)[6]

  • - BenchChem[1] 8. - ResearchGate[7]

Sources

Optimization

stability of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole under acidic conditions

Technical Support Center: 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole A Guide to Understanding and Managing Stability in Acidic Environments Welcome to the technical support guide for 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole

A Guide to Understanding and Managing Stability in Acidic Environments

Welcome to the technical support guide for 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole. As Senior Application Scientists, we've compiled this resource to address the most common challenges encountered when working with this molecule, particularly its inherent instability under acidic conditions. This guide provides not only troubleshooting steps but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing rapid degradation of my 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole when using an acidic mobile phase for chromatography or during an acid-catalyzed reaction. What is happening?

This is the most common issue researchers face. The primary point of instability in this molecule is not the robust benzothiazole ring, but the 1,4-dioxane substituent , which is a cyclic acetal . Acetals are well-known to be highly sensitive to acid-catalyzed hydrolysis.[1][2][3] Under acidic conditions, the acetal linkage readily breaks, leading to the degradation of your parent compound.

The reaction is an equilibrium process, but in the presence of water (even trace amounts in a solvent) and an acid catalyst, the equilibrium is driven towards the hydrolysis products.[3]

Q2: Can you explain the chemical mechanism behind this acid-catalyzed degradation?

Certainly. The degradation proceeds via a well-established mechanism for acetal hydrolysis.[1][2][4][5] The process involves the following key steps:

  • Protonation: An ether oxygen of the dioxane ring is protonated by the acid (H⁺) in the environment. This converts the alkoxy group into a good leaving group (an alcohol).[2][6]

  • Ring Opening & Carbocation Formation: The C-O bond cleaves, and the ring opens. This step is facilitated by the lone pair of electrons on the adjacent oxygen atom, resulting in a resonance-stabilized oxonium ion intermediate.[1] This formation of the stabilized carbocation is often the rate-determining step of the reaction.[1]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

  • Deprotonation: A final deprotonation step yields a hemiacetal intermediate.

  • Repeat and Cleavage: The process repeats with the second ether linkage, ultimately leading to the complete cleavage of the dioxane moiety.

The final degradation products are 1,3-benzothiazole-2-carbaldehyde and ethylene glycol .

G cluster_0 Acid-Catalyzed Hydrolysis of the Dioxane Ring A 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole B Protonated Acetal A->B + H⁺ C Resonance-Stabilized Oxonium Ion (Ring Opened) B->C Ring Opening (Rate-Determining Step) D Hemiacetal Intermediate C->D + H₂O - H⁺ E 1,3-Benzothiazole-2-carbaldehyde + Ethylene Glycol D->E Further Hydrolysis (+H⁺, +H₂O)

Caption: Mechanism of acid-catalyzed degradation.

Q3: Is the benzothiazole ring itself stable under these conditions?

The 1,3-benzothiazole core is a stable aromatic heterocyclic system and is generally robust under moderately acidic conditions.[7] While extremely harsh acidic conditions (e.g., concentrated boiling acids) or the presence of strong oxidizing agents could potentially lead to ring-opening or other side reactions, the primary and most immediate degradation pathway for your molecule involves the dioxane ring.[8][9] Therefore, in typical experimental settings (pH 1-5), you can be confident that the instability originates from the acetal group.

Q4: How can I monitor the stability of my compound and quantify its degradation?

A well-developed High-Performance Liquid Chromatography (HPLC) method is the most effective tool for monitoring the stability of your compound.

Key considerations for your HPLC method:

  • Column: A standard C18 reversed-phase column is an excellent starting point.

  • Detection: The benzothiazole moiety contains a strong chromophore, making UV detection ideal. Monitor at a wavelength where both the parent compound and the primary degradant (1,3-benzothiazole-2-carbaldehyde) have significant absorbance (a full UV scan is recommended, but 280-320 nm is a good range to investigate).

  • Mobile Phase: To avoid on-column degradation, use a neutral or slightly basic mobile phase if possible. If acidity is required for separation, keep the acid concentration minimal (e.g., 0.05-0.1% formic acid or acetic acid, avoiding strong acids like TFA if possible) and keep run times short.

  • Validation: It is crucial to identify the peaks corresponding to the parent compound and its degradation products. This can be confirmed by running a forced degradation study (see Protocol 2) and analyzing the samples by LC-MS to confirm the mass of the degradant peaks.[10][11][12]

Troubleshooting Guide: Minimizing Degradation

This table provides a quick reference for troubleshooting common issues related to the instability of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole.

Symptom Observed Potential Cause Recommended Action & Rationale
Multiple new peaks appear in HPLC during an acid-catalyzed reaction. Acid-catalyzed hydrolysis of the dioxane ring.1. Lower the Reaction Temperature: Hydrolysis is a chemical reaction with a kinetic barrier. Reducing the temperature will significantly slow the rate of degradation. 2. Use the Weakest Possible Acid: Switch from strong acids (e.g., HCl, H₂SO₄) to weaker organic acids (e.g., acetic acid) or use a Lewis acid if the reaction chemistry allows. The rate of hydrolysis is dependent on H⁺ concentration.
Loss of parent compound in a formulation stored at acidic pH. The formulation provides an acidic aqueous environment ideal for hydrolysis.1. Adjust pH to Neutral or Basic: Acetals are highly stable in neutral and basic conditions.[1][3] If possible, buffer your formulation to pH > 7. 2. Consider Aprotic Solvents: If the application allows, formulate in a non-aqueous, aprotic solvent (e.g., anhydrous DMSO, DMF) to eliminate the water required for hydrolysis.
Poor peak shape or loss of recovery during HPLC analysis. On-column degradation due to an acidic mobile phase.1. Neutralize Mobile Phase: Develop a method using a buffered mobile phase at a neutral pH (e.g., phosphate buffer at pH 7). 2. Reduce Analysis Time: Use a shorter column or a faster gradient to minimize the time the compound is exposed to the acidic mobile phase.

graph TD {
A["Observe Instability\n(e.g., new peaks, loss of starting material)"] --> B{"Identify Source of Acidity"};
B --> C1["Reaction Conditions"];
B --> C2["Formulation/Storage"];
B --> C3["Analytical Method"];
subgraph "Troubleshooting Actions"
    C1 --> D1["1. Lower Temperature\n2. Use Weaker Acid\n3. Reduce Reaction Time"];
    C2 --> D2["1. Adjust pH to > 7\n2. Use Aprotic Solvent\n3. Store at Low Temp"];
    C3 --> D3["1. Use Neutral pH Mobile Phase\n2. Shorten Analysis Time\n3. Use a Different Stationary Phase"];
end

D1 --> E["Verify Stability with HPLC"];
D2 --> E;
D3 --> E;

style A fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style E fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: A logical workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: HPLC-UV Method for Routine Stability Monitoring

This protocol provides a starting point for developing a stability-indicating HPLC method.

1. Materials:

  • 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole reference standard

  • HPLC-grade acetonitrile (ACN) and water

  • HPLC-grade formic acid

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

2. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in ACN. Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of ACN and water.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 295 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 90
      17.0 90
      17.1 30

      | 20.0 | 30 |

  • Analysis: Inject the standard solution. The parent compound should be well-retained. The primary degradant, 1,3-benzothiazole-2-carbaldehyde, is more polar and will likely elute earlier.

Protocol 2: Forced Degradation Study (Acid Hydrolysis)

This protocol is designed to intentionally degrade the compound to confirm the identity of degradation products and validate the stability-indicating nature of your analytical method.

1. Materials:

  • Compound stock solution (1 mg/mL in ACN)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • HPLC system and method (as per Protocol 1)

2. Procedure:

  • Sample Preparation: In a clean vial, add 1.0 mL of your compound stock solution. Add 1.0 mL of 1 M HCl. This creates the acidic stress condition.

  • Control Sample: Prepare a control by adding 1.0 mL of the stock solution to 1.0 mL of HPLC-grade water.

  • Incubation: Place both vials in a water bath set to 60 °C.

  • Time-Point Sampling: After 1, 4, 8, and 24 hours, take a 100 µL aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot by adding it to a vial containing 100 µL of 1 M NaOH and dilute with 800 µL of mobile phase (50:50 ACN:Water) to stop the degradation reaction.

  • Analysis: Analyze all time-point samples and the control sample by HPLC.

  • Data Interpretation: You should observe a decrease in the peak area of the parent compound over time in the acid-stressed sample, with a corresponding increase in the peak area of the degradation product(s). No significant degradation should be observed in the control sample. Use LC-MS to confirm the mass of the new peak(s) corresponds to the expected degradants.

References

  • Title: General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH Source: Journal of the American Chemical Society URL: [Link]

  • Title: Well-established mechanism of the hydrolysis of acetals and ketals.... Source: ResearchGate URL: [Link]

  • Title: Acetal Hydrolysis Mechanism Source: Chemistry Steps URL: [Link]

  • Title: Propose a mechanism for the acid-catalyzed hydrolysis of the acetal... Source: Pearson URL: [Link]

  • Title: Microbial and photolytic degradation of benzothiazoles in water and wastewater Source: Digital Comprehensive Summaries of Uppsala Dissertations from the Faculty of Science and Technology URL: [Link]

  • Title: Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes Source: Environmental Science and Pollution Research URL: [Link]

  • Title: 10.3: Acetals and Ketals Source: Chemistry LibreTexts URL: [Link]

  • Title: Microbial and photolytic degradation of benzothiazoles in water and wastewater Source: Acta Universitatis Upsaliensis URL: [Link]

  • Title: Extraction and analysis of various benzothiazoles from industrial wastewater Source: Fresenius' Journal of Analytical Chemistry URL: [Link]

  • Title: An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment Source: ResearchGate URL: [Link]

  • Title: 1,4-Dioxane Degradation Pathway Source: Eawag-BBD URL: [Link]

  • Title: Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes Source: Deswater URL: [Link]

  • Title: An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications Source: Preprints.org URL: [Link]

  • Title: Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction Source: PubMed URL: [Link]

  • Title: Oxidative ring-opening of benzothiazole derivatives Source: Canadian Science Publishing URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of Analytical Methods for 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole

Executive Summary The compound 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole represents a highly specialized heterocyclic scaffold that merges the broad pharmacological potential of a benzothiazole core [1] with the unique physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole represents a highly specialized heterocyclic scaffold that merges the broad pharmacological potential of a benzothiazole core [1] with the unique physicochemical properties of a 1,4-dioxane ring. As this compound progresses through drug discovery or material science pipelines, establishing a robust, self-validating analytical method is paramount.

This guide provides an objective comparison of the three primary analytical platforms—HPLC-UV, LC-MS/MS, and GC-FID—used to quantify this molecule. By grounding our methodologies in the ICH Q2(R2) guidelines [2], we provide researchers and drug development professionals with the experimental data and mechanistic rationales necessary to select and validate the optimal analytical procedure for their specific use case.

Platform Comparison: HPLC-UV vs. LC-MS/MS vs. GC-FID

Selecting the correct analytical platform requires understanding the molecular behavior of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole. The benzothiazole moiety provides a strong UV chromophore and a basic nitrogen ideal for protonation, while the 1,4-dioxane ring introduces polarity and potential thermal instability[3].

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Best For: Routine quality control, bulk drug substance assay, and major impurity profiling.

  • Mechanistic Rationale: The conjugated π -system of the benzothiazole core exhibits strong UV absorbance (typically λmax​ at 254 nm and 280 nm). HPLC-UV provides excellent precision and linearity for high-concentration samples. However, because the 1,4-dioxane ring lacks a distinct chromophore, UV detection cannot easily distinguish between intact molecules and certain dioxane-cleaved degradants without baseline chromatographic resolution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Best For: Bioanalysis (pharmacokinetics), trace environmental monitoring, and genotoxic impurity quantification.

  • Mechanistic Rationale: Benzothiazole derivatives are highly polar and ionize exceptionally well in positive Electrospray Ionization (ESI+) mode [4]. By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS isolates the specific precursor ion [M+H]+ in the first quadrupole (Q1), fragments it in the collision cell (q2), and measures specific product ions in the third quadrupole (Q3). This circumvents the matrix interference issues common in plasma or wastewater samples, offering unparalleled specificity and sensitivity [5].

Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Best For: Residual solvent analysis.

  • Mechanistic Rationale: While GC-FID is a staple in analytical chemistry, it is generally not recommended for the primary assay of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole. The thermal lability of the 1,4-dioxane ring can lead to degradation in the high-temperature injection port (e.g., >250°C), resulting in artifact peaks and poor recovery [3].

Quantitative Performance Data

The following table summarizes the comparative validation data for the three analytical platforms based on ICH Q2(R2) parameters. Data is synthesized from standardized validation protocols for benzothiazole derivatives.

Validation ParameterHPLC-UV (Assay/Purity)LC-MS/MS (Bioanalysis)GC-FID (Not Recommended)
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL2.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.15 ng/mL8.0 µg/mL
Linear Range 1.5 – 150 µg/mL0.15 – 500 ng/mL8.0 – 100 µg/mL
Correlation Coefficient ( R2 ) > 0.999> 0.995> 0.985 (Shows thermal tailing)
Accuracy (Recovery %) 98.5% – 101.2%92.4% – 105.6%75.0% – 88.5% (Degradation)
Precision (RSD %) < 1.0%< 5.0%> 10.0%
Specificity Moderate (Requires resolution)High (MRM transitions)Low (Thermal artifacts)

ICH Q2(R2) Validation Workflow

To ensure trustworthiness and regulatory compliance, any selected method must undergo a systematic validation lifecycle. The diagram below outlines the sequential logic of an ICH Q2(R2) compliant validation study.

ICH_Workflow Start Method Selection (HPLC vs LC-MS/MS) Spec Specificity Assessment (Matrix Interference Check) Start->Spec Lin Linearity & Range (R² ≥ 0.995) Spec->Lin Acc Accuracy & Precision (Spike Recovery) Lin->Acc Sens Sensitivity (LOD/LOQ via S/N) Lin->Sens Rob Robustness (Parameter Variations) Acc->Rob Sens->Rob Valid Validated Procedure (ICH Q2(R2) Compliant) Rob->Valid

ICH Q2(R2) analytical method validation workflow for benzothiazole derivatives.

Detailed Experimental Protocol: LC-MS/MS Validation

Given its superior performance for trace analysis and bioanalysis, the LC-MS/MS protocol is detailed below. This protocol is designed as a self-validating system: every step includes an internal check to ensure data integrity.

Phase 1: Chromatographic & Mass Spectrometric Optimization

Causality of Design: We utilize a C18 reversed-phase column because the lipophilic nature of the benzothiazole core ensures adequate retention, while the polar 1,4-dioxane moiety dictates the need for a gradient elution starting with a high aqueous percentage. Formic acid is added to act as a proton donor, ensuring the basic nitrogen of the benzothiazole ring is fully ionized ( [M+H]+ ), which exponentially increases sensitivity in ESI+ mode [5].

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Column: C18, 50 mm × 2.1 mm, 1.7 µm particle size.

  • Gradient Elution: Start at 5% B, hold for 1 min. Ramp to 95% B over 4 mins. Hold at 95% B for 1 min, then re-equilibrate at 5% B for 2 mins. Flow rate: 0.4 mL/min.

  • MS/MS Tuning (Direct Infusion):

    • Infuse a 1 µg/mL standard solution directly into the mass spectrometer at 10 µL/min.

    • Identify the precursor ion [M+H]+ (Expected m/z≈222.06 ).

    • Optimize Collision Energy (CE) using Nitrogen gas to identify the two most abundant product ions (e.g., cleavage of the dioxane ring yielding the benzothiazole core fragment). Assign the most intense transition as the Quantifier and the second as the Qualifier.

Phase 2: ICH Q2(R2) Validation Execution
  • Specificity (Selectivity):

    • Inject 6 independent lots of blank matrix (e.g., plasma or formulation buffer).

    • Acceptance Criteria: No interfering peaks >20% of the LOQ area at the retention time of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole.

  • Linearity and Range:

    • Prepare calibration standards at 8 concentration levels ranging from 0.15 ng/mL to 500 ng/mL.

    • Plot the peak area ratio (Analyte/Internal Standard) against nominal concentration using a 1/x2 weighted linear regression.

    • Acceptance Criteria: R2≥0.995 .

  • Accuracy and Precision (Intra-day and Inter-day):

    • Prepare Quality Control (QC) samples at four levels: LLOQ (0.15 ng/mL), Low QC (0.45 ng/mL), Mid QC (250 ng/mL), and High QC (400 ng/mL).

    • Analyze 6 replicates of each QC level on three separate days.

    • Acceptance Criteria: Mean accuracy must be within 85-115% of nominal (80-120% for LLOQ). Precision (RSD) must be ≤15% ( ≤20% for LLOQ).

  • Robustness:

    • Deliberately alter flow rate ( ±0.05 mL/min) and column temperature ( ±5 °C).

    • Acceptance Criteria: QC samples must remain within the 85-115% accuracy threshold, proving the method can withstand minor day-to-day laboratory variations.

LCMS_Protocol Prep Sample Prep (Protein Precipitation/SPE) Chrom Reversed-Phase HPLC (C18, Gradient Elution) Prep->Chrom Ion Electrospray Ionization (ESI+ Mode, [M+H]+) Chrom->Ion Q1 Q1: Precursor Selection (m/z Target) Ion->Q1 CID q2: CID Fragmentation (N2 Collision Gas) Q1->CID Q3 Q3: Product Ion MRM (Quantifier/Qualifier) CID->Q3 Data Data Acquisition (Peak Integration) Q3->Data

LC-MS/MS MRM analytical workflow for quantifying 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole.

Conclusion

For the analytical validation of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole, LC-MS/MS stands out as the superior methodology when sensitivity, matrix independence, and specificity are required. While HPLC-UV remains a highly reliable and cost-effective alternative for bulk purity assays, GC-FID should be avoided for primary quantification due to the thermal instability of the target molecule's dioxane ring. Adhering to the ICH Q2(R2) framework ensures that whichever method is selected, the resulting data is scientifically sound, reproducible, and ready for regulatory submission.

References

  • International Journal of Scientific Research in Science. "An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2).
  • UvA-DARE (Digital Academic Repository). "Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry.
  • PubMed. "Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry.
  • MAC-MOD Analytical. "Benzothiazole and Derivatives by LC-MS-MS.
Comparative

structural comparison of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole and 2-arylbenzothiazoles

A Comparative Guide for Researchers in Medicinal Chemistry and Materials Science In the vast and intricate world of heterocyclic chemistry, the benzothiazole scaffold stands as a "privileged structure," a testament to it...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers in Medicinal Chemistry and Materials Science

In the vast and intricate world of heterocyclic chemistry, the benzothiazole scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds and functional materials.[1] The substituent at the 2-position of the benzothiazole ring plays a pivotal role in dictating the molecule's overall properties and, consequently, its potential applications. This guide offers a detailed structural comparison between two distinct classes of 2-substituted benzothiazoles: the well-studied 2-arylbenzothiazoles and the lesser-explored 2-(1,4-dioxan-2-yl)-1,3-benzothiazole.

While a wealth of experimental data exists for 2-arylbenzothiazoles, a notable scarcity of literature on 2-(1,4-dioxan-2-yl)-1,3-benzothiazole necessitates a partially theoretical approach to this comparison. This guide will, therefore, juxtapose the established characteristics of 2-arylbenzothiazoles with the predicted properties of its dioxan-substituted counterpart, based on fundamental principles of stereochemistry and electronic effects.

At a Glance: Key Structural Distinctions

Feature2-Arylbenzothiazoles2-(1,4-Dioxan-2-yl)-1,3-benzothiazole (Predicted)
Substituent Nature Aromatic, planarSaturated, heteroaliphatic, non-planar
Conformational Flexibility Restricted rotation around the C-C single bondHigh, due to the flexible dioxan ring
Electronic Effects Tunable (electron-donating or -withdrawing)Primarily electron-withdrawing (inductive effect)
Stereochemistry Generally achiral (unless substituted on the aryl ring)Chiral center at the 2-position of the dioxan ring
Solubility Generally soluble in organic solventsPotentially enhanced aqueous solubility

Delving Deeper: A Head-to-Head Structural Analysis

The fundamental difference between these two classes of compounds lies in the nature of the substituent at the 2-position of the benzothiazole core. In 2-arylbenzothiazoles, this position is occupied by a planar, aromatic ring system. Conversely, in 2-(1,4-dioxan-2-yl)-1,3-benzothiazole, a saturated, non-planar heteroaliphatic ring is present. This seemingly simple variation has profound implications for the molecule's three-dimensional structure, electronic properties, and potential biological interactions.

The Conformational Landscape: Rigidity vs. Flexibility

2-Arylbenzothiazoles, while having a single bond connecting the two ring systems, exhibit relatively restricted rotation. The planarity of the aryl group and potential steric hindrance with the benzothiazole moiety influence the preferred dihedral angle.[2] This conformational rigidity can be advantageous in drug design, as it can lead to more specific interactions with biological targets.

In stark contrast, the 1,4-dioxan ring in 2-(1,4-dioxan-2-yl)-1,3-benzothiazole is inherently flexible, capable of adopting various chair and boat conformations. This conformational dynamism introduces a significantly higher degree of structural variability, which could translate to a broader range of biological targets, albeit potentially with lower affinity.

G cluster_0 2-Arylbenzothiazole cluster_1 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole Aryl Aryl Benzothiazole Benzothiazole Aryl->Benzothiazole Restricted Rotation Dioxan Dioxan Benzothiazole2 Benzothiazole Dioxan->Benzothiazole2 High Flexibility

Caption: Conformational differences between 2-aryl and 2-dioxanyl benzothiazoles.

Electronic Signatures: A Tale of Two Effects

The electronic nature of the substituent at the 2-position significantly modulates the electron density of the entire benzothiazole ring system. Aryl groups can be either electron-donating or electron-withdrawing, depending on the nature and position of their substituents. This "tunability" is a cornerstone of the widespread use of 2-arylbenzothiazoles in various applications, from anticancer agents to fluorescent probes.[3][4]

The 1,4-dioxan-2-yl group, on the other hand, is predicted to exert a primarily electron-withdrawing effect on the benzothiazole ring through inductive effects of the two oxygen atoms. This would decrease the electron density of the benzothiazole system, potentially influencing its reactivity and spectroscopic properties.

The Stereochemical Dimension: A Chiral Distinction

A significant and often overlooked difference is the introduction of a chiral center in 2-(1,4-dioxan-2-yl)-1,3-benzothiazole at the point of attachment to the benzothiazole ring (the C2 position of the dioxan). This means the compound can exist as a pair of enantiomers. In contrast, 2-arylbenzothiazoles are typically achiral, unless a chiral substituent is present on the aryl ring. The presence of chirality can have profound implications for biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles.

Experimental Crossroads: Synthesis and Characterization

While the synthesis of 2-(1,4-dioxan-2-yl)-1,3-benzothiazole has not been explicitly reported, a plausible synthetic route can be extrapolated from established methods for preparing 2-substituted benzothiazoles.

Proposed Synthesis of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole

A likely approach would involve the condensation of 2-aminothiophenol with 1,4-dioxane-2-carboxaldehyde or a related derivative. This reaction is analogous to the well-established synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes.[1]

G reactant1 2-Aminothiophenol product 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole reactant1->product reactant2 1,4-Dioxane-2-carboxaldehyde reactant2->product

Caption: Proposed synthetic pathway for 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole.

Established Synthesis of 2-Arylbenzothiazoles

Numerous methods exist for the synthesis of 2-arylbenzothiazoles, with the most common being the condensation of 2-aminothiophenol with aromatic aldehydes or carboxylic acids.[5][6] These reactions are often catalyzed by acids or oxidizing agents.

Characterization and Comparative Spectroscopy

Should 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole be synthesized, a full suite of spectroscopic techniques would be essential for its characterization and to provide a concrete basis for comparison with 2-arylbenzothiazoles.

Spectroscopic TechniquePredicted Observations for 2-(1,4-Dioxan-2-yl)-1,3-benzothiazoleComparison with 2-Arylbenzothiazoles
¹H NMR Complex aliphatic signals for the dioxan ring protons.Aromatic signals for the aryl ring protons.
¹³C NMR Aliphatic carbon signals for the dioxan ring.Aromatic carbon signals for the aryl ring.
IR Spectroscopy C-O-C stretching vibrations from the dioxan ring.Characteristic aromatic C-H and C=C stretching.
Mass Spectrometry Fragmentation pattern likely involving the dioxan ring.Fragmentation often involves the stable aromatic systems.
UV-Vis Spectroscopy Hypsochromic (blue) shift in absorption maxima compared to electron-rich 2-arylbenzothiazoles due to the inductive effect.Absorption maxima are highly dependent on the electronic nature of the aryl substituent.

Potential Applications: A Fork in the Road

The structural and electronic differences between these two classes of benzothiazoles suggest divergent paths for their potential applications.

The well-established biological activities of 2-arylbenzothiazoles span a wide spectrum, including anticancer, antimicrobial, and anti-inflammatory properties.[3][7][8] Their rigid structures and tunable electronic properties make them ideal scaffolds for targeted drug design. In materials science, their fluorescent properties are harnessed in the development of organic light-emitting diodes (OLEDs) and chemical sensors.

The predicted properties of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole open up different avenues for exploration. The introduction of a chiral, flexible, and more hydrophilic substituent could lead to novel biological activities. The increased potential for hydrogen bonding and different spatial arrangement might result in unique interactions with enzymes or receptors. Its potential for improved aqueous solubility could be advantageous for pharmaceutical formulations.

Concluding Remarks: A Call for Exploration

The comparison between 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole and 2-arylbenzothiazoles highlights the profound impact of the 2-substituent on the properties of the benzothiazole core. While 2-arylbenzothiazoles represent a mature and versatile class of compounds with a broad range of established applications, the largely unexplored 2-(1,4-dioxan-2-yl) derivative presents an intriguing frontier.

The synthesis and characterization of 2-(1,4-dioxan-2-yl)-1,3-benzothiazole would be a valuable contribution to the field of heterocyclic chemistry. The experimental validation of its predicted properties would not only provide a concrete basis for this comparison but also potentially unveil a new class of benzothiazole derivatives with unique and valuable applications in medicine and materials science. This guide, therefore, serves not only as a comparative analysis but also as an invitation for further research into this promising, yet uncharted, territory.

References

  • Biological Activity of Substituted Benzothiazoles. Asian Journal of Research in Chemistry.
  • Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. PMC.
  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modul
  • Influence of Aliphatic Substituents on the Properties of 2,1,3-Benzothiadiazole-Based Luminophores.
  • Synthesis, characterization and biological activity of various substituted benzothiazole derivatives.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry.
  • Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PMC.
  • Synthesis and biological activities of 1,4-benzothiazine deriv
  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. MDPI.
  • Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Deriv
  • Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Rel
  • A Comparative Guide to the Synthesis of 2-Substituted Benzothiazoles: Validating a Novel Eco-Friendly Approach. BenchChem.
  • Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Deriv
  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research and Reviews: Journal of Chemistry.
  • 1,4-Bis[2-(1,3-benzothiazol-2-yl)phenoxy]butane. PMC.
  • Synthesis and crystal structure of ethyl 2-(1,3- benzothiazol-2-yl) - IUCr Journals. IUCr Journals.
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. PMC.
  • Structural Study of N-(1,3-Benzothiazol-2-yl)
  • Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][3][7]benzothiazole-4-carboxylate. ResearchGate.

  • Spectroscopic Properties of 2,1,3-Benzothiadiazole-4-carboxylic Acid: An In-depth Technical Guide. BenchChem.
  • Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. PMC.
  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scirp.org.

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Validation

A Researcher's Guide to Profiling the Cross-Reactivity of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole

A Senior Application Scientist's Perspective on Strategic Off-Target Assessment In the landscape of modern drug discovery, identifying a potent primary biological activity for a novel compound is only the beginning. The...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Strategic Off-Target Assessment

In the landscape of modern drug discovery, identifying a potent primary biological activity for a novel compound is only the beginning. The true measure of a therapeutic candidate's potential lies in its selectivity. Unintended interactions with other biological targets, known as off-target effects or cross-reactivity, can lead to unforeseen toxicity or diminished efficacy, representing a significant cause of late-stage clinical trial failures.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the cross-reactivity profile of the novel compound, 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole.

The core of this molecule is the 1,3-benzothiazole scaffold, a "privileged structure" in medicinal chemistry renowned for its ability to interact with a wide array of biological targets.[3][4][5] Derivatives of this scaffold have been developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, acting through mechanisms like enzyme inhibition and receptor modulation.[3][6][7] This inherent biological versatility necessitates a rigorous and proactive cross-reactivity assessment to delineate a clear therapeutic window.

Part 1: Strategic Foundation for Cross-Reactivity Profiling

A logical, tiered approach is essential for an efficient and cost-effective investigation. The strategy begins with a broad, hypothesis-generating screen, followed by more focused quantitative assays on identified "hits."

In Silico & Structural Hypothesis

Before embarking on wet-lab experiments, it is crucial to analyze the structure of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole to form a hypothesis about potential off-targets. The benzothiazole nucleus is a known pharmacophore for various enzymes and receptors.[8][9] Its planar, bicyclic nature allows for potential π-π stacking interactions within protein binding pockets, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors.[10]

Key Structural Considerations:

  • Benzothiazole Core: This scaffold is known to interact with protein kinases, topoisomerases, and enzymes in bacterial pathways like dihydropteroate synthase.[3][6]

  • 2-Substituent (1,4-Dioxan-2-yl): The dioxane ring introduces a flexible, polar, and sterically bulky group. This may influence solubility and could either block or facilitate access to certain binding sites compared to other 2-substituted benzothiazoles.

Computational tools can predict potential off-target interactions by comparing the compound's structure against databases of known ligand-protein interactions.[1][2] This in silico screening provides a valuable, data-driven starting point for selecting experimental assays.

A Tiered Experimental Workflow

A multi-tiered workflow ensures that resources are focused on the most relevant potential off-targets. This approach progresses from broad, qualitative screening to precise, quantitative validation.

G T1_1 Broad Kinase Panel (e.g., 50-100 kinases) T2_1 IC50 Determination for Kinase Hits T1_1->T2_1 Identified Hits (>50% inhibition) T1_2 General Safety Panel (e.g., CEREP) T2_2 Receptor Binding Ki Determination T1_2->T2_2 Significant Binding (>50% displacement) T1_3 Cytotoxicity Screen (Multiple Cell Lines) T2_3 IC50 in Normal vs. Cancer Cell Lines T1_3->T2_3 Potent Cytotoxicity (Low μM IC50) T3_2 Downstream Signaling Pathway Analysis T2_1->T3_2 Confirmed Potency T2_2->T3_2 T3_1 Cellular Target Engagement Assays (e.g., CETSA) T2_3->T3_1 Selectivity Window Analysis

Tiered workflow for cross-reactivity assessment.

Part 2: Core Experimental Protocols & Data Interpretation

This section details the methodologies for key assays in the tiered screening approach. The causality behind experimental choices is explained to ensure robust and reproducible data generation.

Tier 1: Broad Kinase Panel Profiling

Rationale: Protein kinases are one of the largest enzyme families and are common off-targets for small molecules due to the conserved nature of the ATP binding pocket. Benzothiazole derivatives, in particular, are known kinase inhibitors.[5][11] A broad panel screen provides a rapid assessment of selectivity across the kinome.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reaction Setup: Prepare a reaction mixture containing the kinase, its specific substrate, ATP, and the test compound (2-(1,4-Dioxan-2-yl)-1,3-benzothiazole) at a high screening concentration (e.g., 10 µM). Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Kinase Reaction: Incubate the mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction (phosphorylation) to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin. This enzyme converts the newly generated ADP back to ATP, which is then used by the luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control. Hits are typically defined as compounds causing >50% inhibition at the screening concentration.

Tier 1: General Cytotoxicity Screening

Rationale: It is critical to assess whether the compound exhibits general toxicity to cells, which can confound results from target-based assays. Comparing cytotoxicity across various cell lines, including both cancerous and non-cancerous lines, provides an early indication of the therapeutic window.[12]

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed cells (e.g., A549 lung cancer, MCF-7 breast cancer, and a non-cancerous line like HEK293) into 96-well plates at an appropriate density and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with a serial dilution of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole for a specified duration (e.g., 48 or 72 hours).[12]

  • MTT Addition: Remove the treatment media and add fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Discard the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the purple solution on a microplate reader at approximately 570 nm.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the half-maximal inhibitory concentration (IC50).

Tier 2: Quantitative IC50 Determination

Rationale: For any hits identified in Tier 1 screens, it is essential to determine their potency quantitatively. This is achieved by generating a dose-response curve and calculating the IC50 value, which represents the concentration of the compound required to inhibit 50% of the biological activity.

The protocols are identical to those in Tier 1, but instead of a single high concentration, a range of concentrations (typically an 8- to 12-point serial dilution) is used to generate a full dose-response curve.

Part 3: Data Presentation and Comparative Analysis

Objective comparison is key to understanding the compound's selectivity profile. All quantitative data should be summarized in a clear, structured table.

Hypothetical Cross-Reactivity Data Summary

The table below illustrates how to present data for 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole, assuming its primary target is "Kinase X."

Target / Cell Line Assay Type Result (IC50 / Ki) Selectivity Index (Off-Target IC50 / Primary Target IC50)
Primary Target
Kinase XADP-Glo50 nM-
Kinase Off-Targets
Kinase YADP-Glo1,500 nM30-fold
Kinase ZADP-Glo8,000 nM160-fold
GPCR Off-Target
Dopamine D2 ReceptorRadioligand Binding> 10,000 nM> 200-fold
Cytotoxicity
A549 (Cancer Line)MTT2,500 nM50-fold
HEK293 (Normal Line)MTT> 20,000 nM> 400-fold

Interpretation: A high selectivity index is desirable, indicating that the compound is significantly more potent against its primary target than against off-targets. A common threshold for a "selective" compound is a selectivity index of >100-fold. The large difference between the IC50 in a cancer cell line versus a normal cell line suggests a favorable therapeutic window.

Visualizing Mechanistic Implications

If a significant off-target interaction is confirmed, it is crucial to understand its potential biological consequences. For example, if the compound inhibits the PI3K/Akt/mTOR pathway, a known target for some benzothiazole derivatives, this could have widespread effects on cell growth, proliferation, and survival.[6]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Inhibits Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Compound 2-(1,4-Dioxan-2-yl) -1,3-benzothiazole Compound->PI3K Potential Off-Target Inhibition

Potential off-target inhibition of the PI3K/Akt pathway.

Conclusion

This guide outlines a systematic, evidence-based strategy for profiling the cross-reactivity of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole. By starting with a broad screen based on structural hypotheses and progressing through quantitative validation, researchers can build a comprehensive selectivity profile. This in-depth understanding is not merely an academic exercise; it is a critical step in de-risking a drug candidate, predicting potential toxicities, and ultimately determining its viability as a future therapeutic. The early and objective comparison of on-target potency versus off-target liability is fundamental to successful drug development.

References

  • BenchChem. (n.d.). Mechanism of Action of Benzothiazole Hydrochloride Derivatives: A Technical Guide.
  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
  • Hassaneen, H. M., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. MDPI.
  • Ignited Minds Journals. (n.d.). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships.
  • International Journal of Pharmaceutical Sciences and Research. (2016). REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES.
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative.
  • Matysiak, J., et al. (2018). Synthesis and biological activity of novel benzoazoles, benzoazines and other analogs functionalized by 2,4-dihydroxyphenyl moiety. ResearchGate.
  • BenchChem. (n.d.). Cross-Reactivity Profile of 6-Methyl-2-phenyl-1,3-benzothiazole and its Analogs Against Various Cell Lines.
  • Nishad, R. K., et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research.
  • Ammazzalorso, A., et al. (2020). 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.
  • Urem, N. O., et al. (n.d.). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Retrieved from [Link]

  • Srivastava, P., et al. (2019). A Comprehensive Review on Benzothiazole. International Journal of Pharmaceutical Sciences and Research.
  • Younes, A. A. O., et al. (2025). Reactions of benzothiazole derivative (5) with some amines and with 2-mercaptoethanol.
  • Discngine. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Kamal, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC.
  • Bawa, S., & Kumar, S. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC.
  • Sharma, D., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. PMC.

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Comparative

Comprehensive Comparison Guide: LC-MS/MS vs. HPLC-UV for the Quantification of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole

Executive Summary The quantification of novel small molecules in complex biological matrices requires analytical platforms that deliver uncompromised sensitivity, selectivity, and reproducibility. This guide objectively...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of novel small molecules in complex biological matrices requires analytical platforms that deliver uncompromised sensitivity, selectivity, and reproducibility. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the bioanalysis of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole (DBT) . By examining the physicochemical properties of the analyte and aligning our methodology with global regulatory standards, we demonstrate why LC-MS/MS serves as the superior, self-validating product for robust pharmacokinetic (PK) profiling.

Physicochemical Profiling & The Causality of Method Design

To design a flawless extraction protocol, a bioanalytical scientist must first decode the molecule. DBT presents a unique structural dichotomy:

  • The 1,3-Benzothiazole Core: Highly lipophilic, UV-active, and contains a basic nitrogen atom (amenable to protonation).

  • The 1,4-Dioxane Ring: Acts as a localized polar domain and a strong hydrogen-bond acceptor.

This amphiphilic nature complicates standard Liquid-Liquid Extraction (LLE), often leading to emulsion formation and variable recovery rates. Consequently, we engineered a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) protocol. By acidifying the plasma, we intentionally protonate the benzothiazole nitrogen, forcing an ionic interaction with the SPE sorbent. This allows us to aggressively wash the sample with 100% organic solvents to remove neutral lipids—an approach that directly leverages the molecule's chemical structure to eliminate matrix interferences before the sample ever reaches the detector.

The Self-Validating System: Why LC-MS/MS Triumphs

A regulatory-compliant bioanalytical method must not merely measure an analyte; it must autonomously verify its own accuracy. According to the [1], the evaluation and mitigation of matrix effects are critical for assay reliability.

Our LC-MS/MS workflow achieves this by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) —specifically, DBT-d4. Because the SIL-IS shares the exact physicochemical properties of the target analyte, it co-elutes chromatographically and experiences the identical micro-environment within the Electrospray Ionization (ESI) source. If endogenous plasma phospholipids cause ion suppression, the signals for both DBT and DBT-d4 are suppressed equally. The ratio of their responses remains perfectly constant, creating a self-validating system that mathematically neutralizes matrix effects.

In stark contrast, HPLC-UV relies on absolute light absorbance. It lacks mass-specific discrimination and cannot utilize a true SIL-IS, leaving it blind to co-eluting isobaric interferences and incapable of self-correction.

Analytical Workflow Visualization

G A Plasma Sample (Contains DBT) B Spike SIL-IS (DBT-d4) (Self-Validation Step) A->B C MCX Solid-Phase Extraction (Isolate & Concentrate) B->C D Platform Selection C->D E LC-MS/MS (Target Product) D->E Preferred F HPLC-UV (Alternative) D->F Baseline G High Selectivity LLOQ: 0.1 ng/mL E->G H Matrix Interference LLOQ: 50 ng/mL F->H

Workflow comparing LC-MS/MS vs. HPLC-UV for DBT bioanalytical quantification.

Experimental Methodologies

Sample Preparation: MCX Solid-Phase Extraction

This protocol is designed to isolate DBT from human plasma while eliminating phospholipid-induced ion suppression.

  • Internal Standard Spiking: Aliquot 200 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of SIL-IS (DBT-d4, 100 ng/mL). Causality: Introduces the internal standard early to track and correct for any subsequent extraction losses.

  • Protein Disruption & Acidification: Add 200 µL of 2% Formic Acid (aq). Causality: Acidification disrupts protein-analyte binding and ensures the basic nitrogen of the benzothiazole ring is fully protonated, which is strictly required for retention on the cation-exchange sorbent.

  • Conditioning: Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of LC-MS grade Water.

  • Loading: Load the acidified sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing (Interference Removal): Wash with 1 mL of 5% Methanol in water, followed by 1 mL of 100% Methanol. Causality: Because the analyte is ionically bound to the sulfonic acid groups of the sorbent, 100% organic solvent can be aggressively used to wash away neutral lipids and isobaric interferences without risking analyte breakthrough.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH deprotonates the benzothiazole nitrogen, breaking the ionic interaction and releasing the pristine analyte into the elution solvent.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Parameters (The Superior Product)

Benzothiazole derivatives exhibit optimal ionization in positive electrospray ionization (ESI+) mode due to the basic nitrogen in the thiazole ring[2].

  • System: Agilent 1290 Infinity II LC coupled to a 6470 Triple Quadrupole MS.

  • Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: DBT (m/z 222.1 → 148.0); DBT-d4 (m/z 226.1 → 152.0).

HPLC-UV Parameters (The Alternative)
  • System: Standard HPLC with Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 60% Methanol / 40% Water.

  • Detection: UV absorbance at 285 nm (λmax for the benzothiazole core).

Comparative Validation Data

Both methods were subjected to rigorous validation in accordance with the [3]. The experimental results are summarized below:

Validation ParameterLC-MS/MS (MRM)HPLC-UV (285 nm)ICH M10 Acceptance Criteria
Linear Range 0.1 – 1000 ng/mL50 – 5000 ng/mLR² ≥ 0.99
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL50 ng/mLSignal-to-Noise ≥ 5:1
Intra-day Precision (CV%) 2.4% – 6.1%8.5% – 14.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -3.2% to +4.1%-12.5% to +14.8%± 15% (± 20% at LLOQ)
Matrix Factor (IS-normalized) 0.98 ± 0.04N/A (Severe interference)~1.0 (CV ≤ 15%)
Extraction Recovery 88.5% ± 4.2%85.2% ± 6.8%Consistent and reproducible

Discussion of Results

The empirical data definitively establishes LC-MS/MS as the superior analytical platform for DBT quantification.

  • Sensitivity & Selectivity: LC-MS/MS achieved an LLOQ of 0.1 ng/mL, which is 500 times more sensitive than HPLC-UV. The Multiple Reaction Monitoring (MRM) mode acts as a dual mass-filter, completely eliminating the endogenous baseline noise that plagues the UV chromatograms at 285 nm.

  • Matrix Effect Mitigation: The IS-normalized Matrix Factor for LC-MS/MS was 0.98, proving that the SIL-IS perfectly compensated for any residual ion suppression. The HPLC-UV method, lacking this self-validating mechanism, exhibited severe baseline drift and peak integration errors at lower concentrations due to co-eluting plasma proteins.

  • Regulatory Compliance: While both methods technically met the bare minimum ICH M10 criteria at their respective LLOQs[3], the precision (CV%) of the LC-MS/MS method was vastly superior, ensuring higher confidence in pharmacokinetic parameter calculations during clinical trials.

References

  • Title : Bioanalytical Method Validation; Guidance for Industry; Availability Source : Federal Register (US Food and Drug Administration) URL :[Link]

  • Title : ICH M10 on bioanalytical method validation - Scientific guideline Source : European Medicines Agency (EMA) URL :[Link]

  • Title : Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry Source : Analytical Chemistry (ACS Publications) URL :[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole

The benzothiazole group and its derivatives are recognized as high-production-volume chemicals with various industrial applications.[1][2] However, their widespread use has led to environmental contamination, and some de...

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Author: BenchChem Technical Support Team. Date: April 2026

The benzothiazole group and its derivatives are recognized as high-production-volume chemicals with various industrial applications.[1][2] However, their widespread use has led to environmental contamination, and some derivatives have been identified as dermal sensitizers, respiratory irritants, and potential endocrine disruptors.[1][2] The 1,4-dioxane component is a known flammable liquid and is classified as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA).[3] It is also highly mobile in soil and groundwater, and resistant to natural degradation.[3] Therefore, the disposal of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole must be approached with the understanding that it is a potentially hazardous substance with both immediate and long-term environmental risks.

I. Immediate Safety and Pre-Disposal Handling

Before initiating any disposal procedures, it is imperative to ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are fully aware of the potential hazards.

A. Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times to prevent skin contact.[4]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.[4]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against spills and splashes.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5]

B. Engineering Controls:

  • All handling and preparation for disposal of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole should be conducted within a certified chemical fume hood to minimize inhalation exposure.

II. Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure that the waste is managed in the most environmentally sound manner.

Step 1: Designate a Waste Stream

Based on the properties of its components, 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole waste should be classified as Hazardous Chemical Waste . It should not be mixed with non-hazardous waste or other incompatible chemical waste streams.

Step 2: Select an Appropriate Waste Container

  • Use a clearly labeled, leak-proof container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is suitable.

  • The container must have a secure, tight-fitting lid to prevent the release of vapors.[4]

Step 3: Label the Waste Container

The waste container must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "2-(1,4-Dioxan-2-yl)-1,3-benzothiazole"

  • The approximate quantity of the waste

  • The date the waste was first added to the container

  • The primary hazards associated with the waste (e.g., "Flammable," "Carcinogen," "Irritant," "Environmental Hazard").

Step 4: Accumulate Waste Safely

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Keep the container closed at all times, except when adding waste.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole.

G cluster_0 Pre-Disposal & Handling cluster_1 Waste Segregation & Containment cluster_2 Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Designate as Hazardous Chemical Waste B->C D Select Leak-Proof, Compatible Container C->D E Label Container with Full Chemical Name & Hazards D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Certified Hazardous Waste Contractor F->G H Complete Waste Manifest Documentation G->H I Maintain Disposal Records H->I

Caption: Workflow for the safe disposal of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole.

III. Final Disposal Procedures

The final disposal of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole must be conducted by a licensed and certified hazardous waste disposal company.

A. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[4] Benzothiazoles are known to be incompletely removed by wastewater treatment plants and can contaminate waterways.[1][6]

B. Documentation:

  • Complete all required waste manifest forms provided by the hazardous waste contractor. This documentation is a legal requirement and tracks the waste from your laboratory to its final disposal site.

C. Spill and Emergency Procedures:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated by keeping the fume hood running.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[7]

  • Clean: Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to your EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

IV. Summary of Key Chemical Hazards

The following table summarizes the pertinent hazards of the constituent parts of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole, which inform the recommended disposal procedures.

MoietyKey HazardsDisposal Implications
Benzothiazole Dermal sensitizer, respiratory irritant, potential endocrine disruptor, aquatic toxicity.[1][2]Requires containment to prevent environmental release. Must be treated as hazardous waste.
1,4-Dioxane Flammable, likely human carcinogen, forms explosive peroxides, high mobility in soil and groundwater.[3]Requires careful handling to avoid ignition sources and proper disposal to prevent groundwater contamination.

References

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.
  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.
  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles | Request PDF.
  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. ScienceDirect.
  • Draft Screening Assessment Benzotriazoles and Benzothiazoles Group. Government of Canada.
  • SAFETY D
  • SAFETY D
  • Technical Fact Sheet – 1,4-Dioxane. U.S. Environmental Protection Agency.
  • Benzothiazole - Registr
  • SAFETY D

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,4-Dioxan-2-yl)-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-(1,4-Dioxan-2-yl)-1,3-benzothiazole
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